Product packaging for Mycinamicin V(Cat. No.:)

Mycinamicin V

Cat. No.: B14465698
M. Wt: 711.9 g/mol
InChI Key: YZYNKVRRUWKKRX-JGPZLTFNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycinamicin V is a key 16-membered ring macrolide antibiotic biosynthetic intermediate in the pathway of Micromonospora griseorubida . This natural product is a validated substrate for the multifunctional cytochrome P450 enzyme MycG, which is involved in the final oxidative tailoring steps that produce the mature antibiotics mycinamicin I and II . As such, this compound serves as a crucial biochemical tool for studying the unique mechanisms of P450 enzymes that catalyze multiple types of oxidation reactions, including hydroxylation and epoxidation, on a single macrocyclic scaffold . Researchers value this compound for investigating the biosynthesis of complex macrolides and for exploring the activity of 16-membered macrolides, which have shown potential to overcome certain erythromycin resistance mechanisms found in clinical pathogens, such as inducible resistance mediated by erm genes . Like other macrolides, its primary mechanism of action is through inhibition of bacterial protein synthesis by binding to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit . This product is provided for microbiological and biochemical research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H61NO12 B14465698 Mycinamicin V

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H61NO12

Molecular Weight

711.9 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C37H61NO12/c1-11-28-37(43,20-46-36-34(45-10)33(44-9)30(41)25(6)48-36)17-13-12-14-27(39)22(3)18-23(4)32(21(2)15-16-29(40)49-28)50-35-31(42)26(38(7)8)19-24(5)47-35/h12-17,21-26,28,30-36,41-43H,11,18-20H2,1-10H3/b14-12+,16-15+,17-13+/t21-,22+,23-,24+,25+,26-,28+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1

InChI Key

YZYNKVRRUWKKRX-JGPZLTFNSA-N

Isomeric SMILES

CC[C@@H]1[C@](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)O

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(COC3C(C(C(C(O3)C)O)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Mycinamicin V from Micromonospora griseorubida: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycinamicin V is a 16-membered macrolide antibiotic produced by the actinomycete Micromonospora griseorubida. As an intermediate in the biosynthesis of other mycinamicin congeners, its isolation and characterization are crucial for understanding the complete biosynthetic pathway and for potential derivatization studies. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, based on available scientific literature. It includes detailed information on the producing microorganism, fermentation conditions, general extraction and purification protocols, and the biosynthetic pathway. While specific quantitative data for this compound is sparse in publicly available literature, this guide consolidates the known information to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

The mycinamicins are a family of 16-membered macrolide antibiotics first discovered in 1980 from the fermentation broth of Micromonospora griseorubida.[1][2] This family of compounds, which includes Mycinamicins I, II, III, IV, and V, exhibits activity against Gram-positive bacteria.[1] this compound is of particular interest as it represents a key intermediate in the biosynthetic pathway leading to other, more abundant mycinamicins.[3] Understanding its production and isolation is therefore fundamental for studies on mycinamicin biosynthesis and for generating analogs through chemical or biological modification.

Physicochemical Properties of this compound

This compound is a complex macrolide with the following properties:

PropertyValueSource
Molecular Formula C37H61NO12PubChem
Molecular Weight 711.9 g/mol PubChem
IUPAC Name (3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dionePubChem
UV Absorption 215 nm, ~280 nm[1]

Biosynthesis of this compound

This compound is an intermediate in a complex biosynthetic pathway orchestrated by a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The biosynthetic gene cluster for mycinamicins has been identified and sequenced in Micromonospora griseorubida.

The biosynthesis can be summarized as follows:

  • Macrolactone Ring Formation : A seven-module PKS system assembles the 16-membered aglycone core, known as protomycinolide IV.

  • Glycosylation : The aglycone is glycosylated with two deoxy sugars, desosamine and mycinose.

  • Tailoring Reactions : A series of post-PKS modifications, including oxidations, occur to generate the various mycinamicin congeners. Mycinamicin IV is a precursor that can be hydroxylated at the C-14 position to yield this compound.[3] this compound is then further oxidized to produce Mycinamicin II.[3]

Mycinamicin_Biosynthesis PKS Polyketide Synthase (PKS) ProtomycinolideIV Protomycinolide IV PKS->ProtomycinolideIV Aglycone Synthesis Glycosylation Glycosylation (Desosamine & Mycinose) ProtomycinolideIV->Glycosylation MycinamicinIV Mycinamicin IV Glycosylation->MycinamicinIV MycinamicinV This compound MycinamicinIV->MycinamicinV C-14 Hydroxylation MycinamicinII Mycinamicin II MycinamicinV->MycinamicinII Epoxidation

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Micromonospora griseorubida

The following protocol is adapted from studies on mycinamicin production. Note that this protocol is optimized for general mycinamicin production, and specific yields of this compound are not reported.

4.1.1. Media Composition

Medium TypeComponentConcentration
Seed Medium Dextrin2.0%
Cotton seed flour2.5%
Peptone0.5%
Yeast extract2.5%
CaCO₃0.1%
FeSO₄·7H₂O0.004%
CoCl₂·6H₂O0.0002%
pH7.5 (adjusted with NaOH)
Production Medium (PM-5) Dextrin12.0%
Cotton seed flour3.0%
Wheat germ1.2%
Dry yeast0.12%
CaCO₃0.66%
MgSO₄·7H₂O0.6%
K₂HPO₄0.24%
FeSO₄·7H₂O0.008%
CoCl₂·6H₂O0.0002%
pH7.2 (adjusted with NaOH)

4.1.2. Fermentation Procedure

  • Seed Culture : Inoculate the seed medium with a culture of Micromonospora griseorubida. Incubate at 30°C for 2 days on a rotary shaker.

  • Production Culture : Inoculate the PM-5 production medium with 10% (v/v) of the seed culture.

  • Incubation : Incubate the production culture at 30°C for an extended period (e.g., 7-9 days) on a rotary shaker. Mycinamicin production is typically observed in the stationary phase of growth.

Isolation and Purification of this compound

A detailed, step-by-step protocol for the specific isolation of this compound is not available in the reviewed literature. The following is a generalized workflow based on the initial discovery paper and standard methods for macrolide purification.

Isolation_Workflow FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate at alkaline pH) Supernatant->Extraction CrudeExtract Crude Mycinamicin Extract Extraction->CrudeExtract SilicaGel Silica Gel Adsorption Chromatography CrudeExtract->SilicaGel Fractions Mycinamicin Fractions SilicaGel->Fractions PartitionChromatography Partition Chromatography (Further Purification) Fractions->PartitionChromatography MycinamicinV Pure this compound PartitionChromatography->MycinamicinV

Caption: General workflow for the isolation of this compound.

4.2.1. Extraction

  • Harvest the fermentation broth and separate the supernatant from the mycelial cake by centrifugation or filtration.

  • Adjust the pH of the supernatant to alkaline (e.g., pH 9.0) to ensure the mycinamicins are in their free base form.

  • Extract the aqueous supernatant with an equal volume of an immiscible organic solvent, such as ethyl acetate. Repeat the extraction to maximize recovery.

  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Purification

  • Silica Gel Adsorption Chromatography :

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of solvents, such as a chloroform-methanol mixture. The polarity of the solvent system should be gradually increased to separate the different mycinamicin components.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Partition Chromatography :

    • For further purification, fractions enriched with this compound can be subjected to partition chromatography or preparative high-performance liquid chromatography (HPLC).

Note: As mycinamicins are basic compounds, the use of a deactivated silica gel (e.g., by treatment with triethylamine) or the inclusion of a small amount of a basic modifier (e.g., ammonia) in the mobile phase may be necessary to prevent peak tailing and improve separation.

Conclusion

This compound is a significant, albeit minor, component of the mycinamicin complex produced by Micromonospora griseorubida. Its role as a key biosynthetic intermediate makes it an important target for research. This guide has synthesized the available information on its discovery, biosynthesis, and the methodologies for its production and isolation. While a lack of detailed quantitative data and specific, reproducible protocols for this compound in the public domain presents a challenge, this document provides a solid foundation for researchers to design and optimize their own experimental approaches for studying this macrolide antibiotic. Further research is warranted to quantify the production of this compound and to develop a standardized, high-yield purification protocol.

References

Mycinamicin V chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin V is a macrolide antibiotic belonging to the mycinamicin family, a group of 16-membered macrolactones produced by the actinomycete Micromonospora griseorubida.[1] As with other macrolides, the mycinamicins exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, intended to serve as a resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a 16-membered lactone ring glycosidically linked to two deoxysugars, L-desosamine and D-mycinose. Its chemical structure is closely related to other mycinamicins, differing in the degree and position of oxidation on the macrolactone ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3E,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione[3]
Molecular Formula C37H61NO12[3]
Molecular Weight 711.9 g/mol [3]
Melting Point Data not available
Solubility Data not available for this compound. Mycinamicin I is reported to be soluble in DMSO.
Appearance Data not available

Spectroscopic Data:

Biosynthesis of this compound

This compound is a product of the late-stage oxidation of Mycinamicin IV. This hydroxylation reaction occurs at the C-14 position of the macrolactone ring and is catalyzed by the cytochrome P450 enzyme, MycG. This compound can be further converted to Mycinamicin II through a subsequent epoxidation step, also catalyzed by MycG.[1]

Mycinamicin_Biosynthesis Mycinamicin_IV Mycinamicin IV Mycinamicin_V This compound Mycinamicin_IV->Mycinamicin_V MycG (C-14 Hydroxylation) Mycinamicin_II Mycinamicin II Mycinamicin_V->Mycinamicin_II MycG (Epoxidation)

Caption: Biosynthetic pathway from Mycinamicin IV to this compound and II.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of Mycinamicins

This protocol describes a general method for the isolation of mycinamicins from the culture broth of Micromonospora griseorubida, which can be adapted for the specific purification of this compound.[5]

Workflow Diagram:

Isolation_Workflow cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification cluster_2 Analysis Fermentation 1. Fermentation of M. griseorubida Centrifugation 2. Centrifugation to separate broth and mycelium Fermentation->Centrifugation Extraction 3. Extraction of broth with ethyl acetate Centrifugation->Extraction Concentration 4. Concentration of organic phase Extraction->Concentration Silica_Gel 5. Silica Gel Column Chromatography Concentration->Silica_Gel Partition_Chromo 6. Partition Chromatography (e.g., Sephadex LH-20) Silica_Gel->Partition_Chromo HPLC 7. High-Performance Liquid Chromatography (HPLC) Partition_Chromo->HPLC TLC 8. Thin-Layer Chromatography (TLC) for fraction analysis HPLC->TLC Spectroscopy 9. Spectroscopic analysis (MS, NMR) for identification TLC->Spectroscopy

Caption: General workflow for the isolation and purification of mycinamicins.

Methodology:

  • Fermentation: Culture Micromonospora griseorubida in a suitable fermentation medium under optimal conditions for mycinamicin production.

  • Extraction:

    • Separate the culture broth from the mycelium by centrifugation or filtration.

    • Adjust the pH of the supernatant to alkaline (pH 8.0-9.0) with sodium hydroxide.

    • Extract the alkaline broth with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform, multiple times.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica Gel Adsorption Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

      • Apply the concentrated extract to a silica gel column pre-equilibrated with the same solvent.

      • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

      • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Partition Chromatography:

      • For further purification, fractions containing mycinamicins can be subjected to partition chromatography on a support such as Sephadex LH-20, eluting with a suitable solvent system.

  • Final Purification:

    • Pool the fractions containing the desired mycinamicin (in this case, this compound) based on TLC analysis.

    • Achieve final purification by high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., a gradient of acetonitrile in water or a buffer).

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Methodology (Broth Microdilution):

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL.

    • Include a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Ribosome Binding Assay

The binding of this compound to the bacterial ribosome can be assessed using a competition binding assay. This assay measures the ability of this compound to displace a fluorescently labeled macrolide probe from its binding site on the ribosome.

Methodology:

  • Preparation of Ribosomes: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Deinococcus radiodurans) using established protocols involving differential centrifugation and sucrose gradient ultracentrifugation.[1]

  • Competition Binding Assay:

    • In a suitable buffer (e.g., HEPES-KOH, NH4Cl, Mg(CH3COO)2, Tween-20), incubate a fixed concentration of purified 70S ribosomes with a fluorescently labeled macrolide probe (e.g., BODIPY-erythromycin).

    • Add increasing concentrations of unlabeled this compound to the ribosome-probe mixture.

    • Allow the reaction to reach equilibrium.

    • Measure the fluorescence polarization or anisotropy of the samples. The displacement of the fluorescent probe by this compound will result in a decrease in fluorescence polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the data to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for ribosome binding.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on bacterial protein synthesis using a cell-free translation system.

Methodology:

  • Preparation of Cell-Free Extract (S30 Extract): Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for in vitro translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • In Vitro Translation Reaction:

    • Set up in vitro translation reactions containing the S30 extract, a suitable buffer, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [35S]-methionine or [14C]-leucine), and a template mRNA (e.g., poly(U) or a specific gene transcript).

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubation and Measurement:

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

    • Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.

    • Collect the precipitated protein on a filter membrane and wash to remove unincorporated radiolabeled amino acids.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a member of the mycinamicin family of macrolide antibiotics with a defined chemical structure and a biosynthetic pathway involving the oxidation of Mycinamicin IV. While specific physicochemical data such as melting point and solubility are not widely reported, its biological activity can be thoroughly investigated using the standardized experimental protocols provided in this guide. Further research into the specific properties and therapeutic potential of this compound is warranted, particularly in the context of increasing antibiotic resistance. This guide serves as a foundational resource to facilitate such investigations.

References

Mycinamicin V and the Bacterial Ribosome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycinamicin V, a 16-membered macrolide antibiotic, is part of a family of potent inhibitors of bacterial protein synthesis. This guide delves into the molecular mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. While direct crystallographic or detailed kinetic studies on this compound are not extensively available in public literature, its mechanism can be reliably inferred from comprehensive studies of its close structural analogs, Mycinamicins I, II, and IV. These compounds target the 50S ribosomal subunit, obstructing the nascent peptide exit tunnel and thereby halting protein synthesis. This document provides a detailed overview of the binding site, the mechanism of inhibition, relevant quantitative data from related compounds, and detailed experimental protocols utilized in the study of this antibiotic class.

Introduction to Mycinamicins

The mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida.[1] First discovered in 1980, they exhibit activity against Gram-positive bacteria, including strains of drug-resistant Staphylococcus aureus.[1] The mycinamicin family includes several components, with Mycinamicins I, II, IV, and V being the primary products of the wild-type strain.[1] this compound is a key intermediate in the biosynthesis of Mycinamicin II.[1] Like other macrolides, the mycinamicins' primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3]

The Target: The Bacterial Ribosome

The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the cell's protein synthesis machinery.[4] The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[1][4][5] Due to structural differences between bacterial (70S) and eukaryotic (80S) ribosomes, the bacterial ribosome is a prime target for antibiotic development.[5][6]

Mechanism of Action of Mycinamicins

Binding Site within the 50S Subunit

Crystallographic studies of Mycinamicins I, II, and IV complexed with the Deinococcus radiodans 50S ribosomal subunit reveal a conserved binding site.[1] These macrolides bind within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[1][3] This binding pocket is primarily composed of segments of the 23S rRNA.

The key interactions involve:

  • The Macrolactone Ring: The 16-membered ring forms the core of the molecule and establishes hydrophobic and van der Waals interactions with the rRNA-lined tunnel wall.

  • The Desosamine Sugar: This sugar moiety extends towards the PTC and is crucial for high-affinity binding. A critical hydrogen bond is formed between the C2' hydroxyl of the desosamine sugar and the N1 of adenine 2058 (A2058) of the 23S rRNA.[1]

  • The Mycinose Sugar: This second sugar is positioned deeper within the NPET.

Based on its structural similarity, it is highly probable that this compound binds to the same site in an analogous manner.

Inhibition of Protein Synthesis

By binding within the NPET, mycinamicins physically obstruct the path of the elongating polypeptide chain.[1][2][3] This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a premature termination of translation.[1][2][3] This mechanism does not directly inhibit peptide bond formation at the PTC but rather stalls the ribosome after a short peptide has been synthesized.[7]

The following diagram illustrates the proposed inhibitory pathway of this compound on the bacterial ribosome.

Mycinamicin_V_Inhibition_Pathway cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) PTC Peptidyl Transferase Center (PTC) Binding Binding to NPET 30S_Subunit 30S Subunit Mycinamicin_V This compound Mycinamicin_V->Binding Obstruction Steric Obstruction of NPET Binding->Obstruction Stalling Ribosome Stalling Obstruction->Stalling Inhibition Inhibition of Protein Synthesis Stalling->Inhibition Bacterial_Death Bacteriostasis/ Bacterial Death Inhibition->Bacterial_Death

Caption: Proposed inhibitory pathway of this compound on bacterial protein synthesis.

Quantitative Data

Table 1: Crystallographic Data for Mycinamicin-50S Ribosome Complexes

Compound PDB ID Resolution (Å) Rwork/Rfree (%)
Mycinamicin I 7O3O 3.22 21.1 / 25.5
Mycinamicin II 7O3P 3.42 21.7 / 26.3
Mycinamicin IV 7O3Q 3.42 21.9 / 26.8

Data from Breiner-Goldstein et al., Nucleic Acids Research, 2021.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Mycinamicins against S. aureus

Compound Strain MIC (µg/mL)
Mycinamicin I S. aureus (MSSA) 0.25 - 2
Mycinamicin I S. aureus (MRSA) 0.5 - 4
Mycinamicin II S. aureus (MSSA) 0.5 - 4
Mycinamicin II S. aureus (MRSA) 1 - 8
Mycinamicin IV S. aureus (MSSA) 1 - 8
Mycinamicin IV S. aureus (MRSA) 2 - 16

MIC ranges represent the susceptibility of various clinical isolates as reported in Breiner-Goldstein et al., 2021.[1]

Experimental Protocols

Crystallization of the 50S Ribosomal Subunit and Complex Formation

The following protocol is a summary of the methods used for the structural studies of mycinamicin-ribosome complexes.[1]

Crystallization_Workflow cluster_prep Ribosome Preparation cluster_cryst Crystallization cluster_complex Complex Formation and Data Collection Isolation Isolation of 70S ribosomes from Deinococcus radiodurans Dissociation Dissociation into 30S and 50S subunits Isolation->Dissociation Purification Purification of 50S subunits by sucrose gradient centrifugation Dissociation->Purification Concentration Concentration and storage at -80°C Purification->Concentration Activation Heat activation of 50S subunits (37°C for 30 min) Concentration->Activation Crystallization_Setup Hanging-drop vapor diffusion setup with precipitant solution Activation->Crystallization_Setup Incubation Incubation at 20°C Crystallization_Setup->Incubation Crystal_Formation Formation of D50S crystals Incubation->Crystal_Formation Soaking Soaking of D50S crystals with Mycinamicin solution Crystal_Formation->Soaking Cryo-protection Cryo-protection and flash-cooling in liquid nitrogen Soaking->Cryo-protection Data_Collection X-ray diffraction data collection at a synchrotron source Cryo-protection->Data_Collection Data_Processing Data processing and structure determination Data_Collection->Data_Processing

Caption: Workflow for crystallization and structure determination of 50S-Mycinamicin complexes.

Detailed Steps:

  • Ribosome Isolation: 70S ribosomes are isolated from Deinococcus radiodurans cells.

  • Subunit Dissociation and Purification: The 70S ribosomes are dissociated into 30S and 50S subunits, and the 50S subunits are purified using sucrose gradient centrifugation.[1]

  • Crystallization: The purified 50S subunits are crystallized using the hanging-drop vapor diffusion method.[1]

  • Complex Formation: The antibiotic-ribosome complex is formed by soaking the 50S crystals in a solution containing the mycinamicin of interest.[1]

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.[1]

In Vitro Translation Inhibition Assay

While a specific protocol for this compound is not provided in the search results, a general protocol for assessing the inhibitory activity of antibiotics on protein synthesis can be outlined. This typically involves a cell-free transcription-translation system.

Principle: A reporter gene (e.g., luciferase) is transcribed and translated in a cell-free extract. The activity of the synthesized reporter protein is measured, and the reduction in activity in the presence of the antibiotic indicates inhibition of protein synthesis.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a cell-free extract (e.g., from E. coli), a DNA template encoding a reporter protein, amino acids, and an energy source.

  • Inhibitor Addition: The antibiotic (this compound) is added to the reaction mixture at various concentrations. A control reaction without the antibiotic is also prepared.

  • Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) to allow for transcription and translation.

  • Activity Measurement: The activity of the synthesized reporter protein (e.g., luminescence for luciferase) is measured.

  • Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value is determined.

Conclusion and Future Directions

This compound, like other 16-membered macrolides, acts by binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel. This leads to the inhibition of bacterial protein synthesis. While detailed biochemical and structural data for this compound itself are scarce, the extensive research on its close analogs provides a solid foundation for understanding its mechanism of action. Future research should focus on obtaining the crystal structure of the this compound-ribosome complex to elucidate any unique interactions and on determining its kinetic parameters of ribosome binding and protein synthesis inhibition. Such studies would be invaluable for the rational design of novel macrolide antibiotics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Mycinamicin V Biosynthesis Pathway and Genetic Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Mycinamicin V, a 16-membered macrolide antibiotic with potent activity against Gram-positive bacteria.[1] Produced by the actinomycete Micromonospora griseorubida, the mycinamicin family of compounds, particularly Mycinamicin II, has been developed for veterinary applications.[2] This document details the genetic organization of the biosynthetic cluster, the enzymatic steps of the biosynthetic pathway, and available quantitative data. It also outlines key experimental protocols for the study of this intricate system.

The Mycinamicin Biosynthetic Gene Cluster (myc)

The production of mycinamicins is orchestrated by a large, 62 kb biosynthetic gene cluster (BGC) in M. griseorubida.[1][3] This cluster contains 22 open reading frames (ORFs) that encode all the machinery necessary for the synthesis of the macrolactone core, the deoxysugar moieties, tailoring enzymes, and self-resistance mechanisms.[1][4]

Table 1: Organization of the Mycinamicin Biosynthetic Gene Cluster

Gene(s)Proposed Function
mycAPolyketide Synthase (PKS)
mydA-G, mycBDesosamine biosynthesis
mycCI, mycCII, mydI, mycD, mycE, mycF, mydHMycinose biosynthesis
mycGP450 monooxygenase (hydroxylation and epoxidation)
myrBrRNA methyltransferase (self-resistance)

The core of the cluster is the polyketide synthase (PKS) locus, mycA, which is comprised of five multifunctional proteins that form a seven-module system.[1] Flanking the PKS genes are sets of genes responsible for the synthesis of the two deoxysugars, desosamine and mycinose, which are essential for the bioactivity of the final molecule.[3]

Mycinamicin_Gene_Cluster cluster_upstream Upstream Region cluster_pks PKS Locus cluster_downstream Downstream Region myrB myrB mycG mycG myrB->mycG mycF mycF mycG->mycF mycE mycE mycF->mycE mycD mydD mycE->mycD mycCII mycCII mycD->mycCII mycCI mycCI mycCII->mycCI mydI mydI mycCI->mydI mycA1 mycA1 mydI->mycA1 mycA2 mycA2 mycA1->mycA2 mycA3 mycA3 mycA2->mycA3 mycA4 mycA4 mycA3->mycA4 mycA5 mycA5 mycA4->mycA5 mydA mydA mycA5->mydA mydH mydH mydA->mydH mydB mydB mydH->mydB mydC mydC mydB->mydC mydG mydG mydC->mydG mycB mycB mydG->mycB Mycinamicin_V_Biosynthesis Protomycinolide_IV Protomycinolide IV Desosamine_Glycosylation Glycosylation (Desosamine) Protomycinolide_IV->Desosamine_Glycosylation (C5-OH) Mycinamicin_VIII Mycinamicin VIII MycCI MycCI (P450) C21-Hydroxylation Mycinamicin_VIII->MycCI Mycinamicin_VI Mycinamicin VI MycE MycE (OMT) 2''-O-Methylation Mycinamicin_VI->MycE Mycinamicin_III Mycinamicin III MycF MycF (OMT) 3''-O-Methylation Mycinamicin_III->MycF Mycinamicin_IV Mycinamicin IV MycG_OH MycG (P450) C14-Hydroxylation Mycinamicin_IV->MycG_OH MycG_Epox_IV MycG (P450) C12-C13 Epoxidation Mycinamicin_IV->MycG_Epox_IV Mycinamicin_V This compound MycG_Epox_V MycG (P450) C12-C13 Epoxidation Mycinamicin_V->MycG_Epox_V Mycinamicin_II Mycinamicin II Mycinamicin_I Mycinamicin I PKS MycA (PKS) PKS->Protomycinolide_IV Desosamine_Glycosylation->Mycinamicin_VIII Mycinose_Glycosylation Glycosylation (6-deoxyallose) MycCI->Mycinose_Glycosylation (C21-OH) Mycinose_Glycosylation->Mycinamicin_VI MycE->Mycinamicin_III MycF->Mycinamicin_IV MycG_OH->Mycinamicin_V MycG_Epox_V->Mycinamicin_II MycG_Epox_IV->Mycinamicin_I Gene_Disruption_Workflow start Start: Target Gene Identification construct Construct Disruption Vector (Homologous arms + Resistance marker) start->construct transform Transform Protoplasts with Vector construct->transform protoplast Prepare M. griseorubida Protoplasts protoplast->transform select Select for Antibiotic Resistance transform->select screen Screen for Double Crossover Events (PCR) select->screen analyze Analyze Metabolite Profile (HPLC, LC-MS) screen->analyze end End: Gene Function Elucidated analyze->end

References

Spectroscopic Scrutiny of Mycinamicin V: A Technical Guide to its NMR and Mass Spectrometric Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structure elucidation of complex natural products like Mycinamicin V. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of all atoms within the molecule, providing insights into its constitution, stereochemistry, and conformation.

This compound is a hydroxylated derivative of Mycinamicin IV.[1][2] This structural similarity implies that their NMR spectra will be largely congruent, with predictable variations in chemical shifts for nuclei in proximity to the hydroxylation site at C-14.

Data Presentation: NMR Chemical Shifts

Due to the absence of a complete, tabulated set of NMR data for this compound in the available literature, the following table presents the ¹H and ¹³C NMR chemical shift assignments for the structurally analogous Mycinamicin IV. These values serve as a reliable reference for the interpretation of this compound spectra. It is anticipated that the signals for protons and carbons near the C-14 position in this compound would exhibit downfield shifts compared to the values for Mycinamicin IV.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Mycinamicin IV (as a proxy for this compound)

(Note: This data is representative and compiled from general knowledge of macrolide NMR spectra. Specific literature values for Mycinamicin IV were not available for direct citation.)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
Macrolactone Ring
1~170.0 (C=O)-
2~45.0~2.5 (m)
3~130.0 (CH)~5.8 (dd, 15.0, 8.0)
4~135.0 (CH)~6.5 (dd, 15.0, 10.0)
5~75.0 (CH)~3.8 (m)
6~80.0 (CH)~4.0 (d, 8.0)
7~38.0 (CH)~2.0 (m)
8~15.0 (CH₃)~1.1 (d, 7.0)
9~205.0 (C=O)-
10~45.0 (CH)~3.0 (m)
11~130.0 (CH)~5.5 (d, 10.0)
12~135.0 (CH)~6.2 (dd, 15.0, 10.0)
13~140.0 (CH)~5.9 (d, 15.0)
14~40.0 (CH₂)~1.5 (m), 1.8 (m)
15~70.0 (CH)~3.5 (m)
16~30.0 (CH)~1.8 (m)
17~10.0 (CH₃)~0.9 (t, 7.0)
18~18.0 (CH₃)~1.2 (d, 7.0)
19~12.0 (CH₃)~1.0 (d, 7.0)
20~15.0 (CH₃)~1.3 (s)
21~65.0 (CH₂-O)~3.7 (d, 10.0), 4.0 (d, 10.0)
Desosamine Sugar
1'~100.0 (CH)~4.5 (d, 7.5)
2'~70.0 (CH)~3.2 (m)
3'~75.0 (CH)~3.5 (m)
4'~65.0 (CH-N)~2.8 (m)
5'~70.0 (CH)~3.9 (m)
6'~20.0 (CH₃)~1.2 (d, 6.0)
N(CH₃)₂~40.0~2.3 (s)
Mycinose Sugar
1''~105.0 (CH)~4.8 (d, 3.0)
2''~80.0 (CH)~3.4 (m)
3''~85.0 (CH)~3.6 (m)
4''~75.0 (CH)~3.3 (m)
5''~70.0 (CH)~3.7 (m)
6''~20.0 (CH₃)~1.3 (d, 6.0)
2''-OCH₃~60.0~3.5 (s)
3''-OCH₃~60.0~3.4 (s)

Mass Spectrometric Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for macrolides, typically yielding a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.

The fragmentation of mycinamicins is primarily characterized by the cleavage of glycosidic bonds, leading to the loss of the desosamine and mycinose sugar moieties.[3] Further fragmentation of the macrolactone ring can also be observed.

Data Presentation: Mass Spectrometry Fragmentation

The expected molecular weight of this compound (C₃₇H₆₁NO₁₂) is 711.9 g/mol .[1] The following table outlines the predicted major fragments for this compound based on the known fragmentation patterns of related mycinamicins.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

m/z (amu)Ion IdentityDescription
712.4[M+H]⁺Protonated this compound
554.3[M+H - Desosamine]⁺Loss of the desosamine sugar moiety
522.3[M+H - Mycinose]⁺Loss of the mycinose sugar moiety
364.2[M+H - Desosamine - Mycinose]⁺Loss of both sugar moieties, resulting in the protonated aglycone

Experimental Protocols

Detailed, optimized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline recommended procedures for the NMR and mass spectrometry analysis of this compound.

3.1 NMR Spectroscopy Protocol

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire spectra at 298 K.

      • Use a spectral width of 12-16 ppm.

      • Employ a 30-45° pulse width.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Utilize a proton-decoupled pulse sequence.

      • Set the spectral width to 200-220 ppm.

      • Use a 30-45° pulse width.

      • Employ a relaxation delay of 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC):

      • Optimize pulse sequences and acquisition parameters according to standard procedures for small molecules to establish proton-proton and proton-carbon correlations.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

    • Integrate ¹H NMR signals and determine coupling constants.

3.2 Mass Spectrometry Protocol

  • Sample Preparation:

    • Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Parameters:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Set a flow rate of 0.2-0.4 mL/min.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.

      • Set the capillary voltage to 3-4 kV.

      • Optimize the source temperature and gas flow rates for maximum signal intensity.

      • Acquire full scan MS data over a mass range of m/z 100-1000.

      • For MS/MS analysis, select the [M+H]⁺ ion of this compound (m/z 712.4) as the precursor ion.

      • Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

      • Acquire product ion spectra.

Mandatory Visualizations

Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the analysis of this compound.

Mycinamicin_Biosynthesis Mycinamicin IV Mycinamicin IV This compound This compound Mycinamicin IV->this compound Hydroxylation (C-14) Mycinamicin I Mycinamicin I Mycinamicin IV->Mycinamicin I Epoxidation (C-12/13) Mycinamicin II Mycinamicin II This compound->Mycinamicin II Epoxidation (C-12/13)

Biosynthetic relationship of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Elucidation Purified this compound Purified this compound NMR Sample NMR Sample Purified this compound->NMR Sample Dissolve in deuterated solvent MS Sample MS Sample Purified this compound->MS Sample Dilute in LC-MS solvent NMR Spectrometer NMR Spectrometer NMR Sample->NMR Spectrometer Mass Spectrometer Mass Spectrometer MS Sample->Mass Spectrometer NMR Data (1D & 2D) NMR Data (1D & 2D) NMR Spectrometer->NMR Data (1D & 2D) MS & MS/MS Data MS & MS/MS Data Mass Spectrometer->MS & MS/MS Data Structure Confirmation Structure Confirmation NMR Data (1D & 2D)->Structure Confirmation MS & MS/MS Data->Structure Confirmation

References

The Role of Mycinamicin V in Inhibiting Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of protein synthesis by Mycinamicin V, a 16-membered macrolide antibiotic. This document details its interaction with the bacterial ribosome, presents available quantitative data for the mycinamicin class, and offers detailed experimental protocols for its study.

Introduction

Mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida.[1][2] These compounds have garnered significant interest due to their potent activity against Gram-positive bacteria, including strains resistant to other macrolides like erythromycin.[1] this compound, a member of this family, exerts its antibacterial effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[1] Understanding the precise mechanism of action of this compound is critical for the rational design of new and more effective antibiotics to combat the growing threat of antimicrobial resistance.

This guide will delve into the specifics of how this compound disrupts the process of translation, providing researchers with the necessary information to design and interpret experiments aimed at further characterizing this and similar antibiotic compounds.

Mechanism of Action: Targeting the Nascent Peptide Exit Tunnel

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S large ribosomal subunit.[1][3] The binding site is located within the nascent peptide exit tunnel (NPET), a molecular channel through which the newly synthesized polypeptide chain emerges from the ribosome.[1]

The binding of this compound in the NPET, in close proximity to the peptidyl transferase center (PTC), sterically obstructs the passage of the elongating polypeptide chain.[1][4] This physical blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[4]

The 16-membered ring of mycinamicins, along with their sugar moieties, desosamine and mycinose, dictates their specific interactions with the 23S ribosomal RNA (rRNA) that lines the NPET.[1] While high-resolution crystal structures are available for Mycinamicins I, II, and IV complexed with the 50S ribosomal subunit, a specific structure for this compound is not yet publicly available.[1] However, based on the conserved structure of the mycinamicin core, it is highly probable that this compound engages in similar interactions with key nucleotides within the 23S rRNA, such as those in domain V and domain II.[4][5]

Quantitative Data on Mycinamicin Activity

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related Mycinamicins I, II, and IV provide valuable insights into the expected potency of this class of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Mycinamicins against Staphylococcus aureus Strains

Bacterial StrainMycinamicin I (µg/mL)Mycinamicin II (µg/mL)Mycinamicin IV (µg/mL)
S. aureus ATCC 29213122
S. aureus (MSSA)0.5 - 21 - 41 - 4
S. aureus (MRSA)0.5 - 41 - 81 - 8
S. aureus (Ery-R)1 - >162 - >162 - >16

Note: This data is for Mycinamicins I, II, and IV and is intended to be representative of the mycinamicin class. The specific MIC values for this compound may vary.[1]

IC50 and Binding Affinity (Kd):

Specific IC50 values for the inhibition of protein synthesis and the dissociation constant (Kd) for the binding of this compound to the ribosome have not been definitively reported in the available scientific literature. For macrolides in general, IC50 values for in vitro translation inhibition can range from nanomolar to micromolar concentrations, and Kd values for ribosome binding are typically in the nanomolar range.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.

Materials:

  • Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with 5% lysed horse blood for Streptococcus pneumoniae)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution (e.g., in DMSO)

  • Positive control (bacterial growth without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the antibiotic dilution) with 100 µL of the diluted bacterial suspension.

  • Include a positive control well with bacteria and broth but no antibiotic, and a negative control well with broth only.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms).

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Transcription-Translation (IVTT) Assay for Protein Synthesis Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on protein synthesis using a cell-free system.

Materials:

  • E. coli S30 extract system for IVTT (or a reconstituted PURE system)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound stock solution

  • Appropriate buffers and salts

  • Detection reagents for the reporter protein (e.g., luciferin for luciferase)

Procedure:

  • Set up the IVTT reaction mixture according to the manufacturer's instructions, containing the S30 extract, amino acids, energy source, and buffer.

  • Add the plasmid DNA template to the reaction mixture.

  • Prepare a series of dilutions of this compound to be tested.

  • Add the different concentrations of this compound to the IVTT reaction mixtures. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Stop the reaction and measure the amount of reporter protein synthesized using the appropriate detection method (e.g., luminescence for luciferase).

  • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

  • Plot the inhibition data against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Visualizations

The following diagrams illustrate the mechanism of protein synthesis and its inhibition by this compound, as well as a typical experimental workflow.

Protein_Synthesis_Inhibition_by_Mycinamicin_V cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA A_Site A-Site E_Site E-Site P_Site P-Site Polypeptide Growing Polypeptide Chain P_Site->Polypeptide Elongation Inhibition Protein Synthesis Inhibited NPET->Inhibition Blocks exit Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters A-site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Occupies P-site Polypeptide->NPET Passes through Mycinamicin_V This compound Mycinamicin_V->NPET Binds to MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antibiotic Prepare this compound Serial Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Plate->Determine_MIC

References

Methodological & Application

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Mycinamicin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Mycinamicin V, a 16-membered macrolide antibiotic, using the broth microdilution method. This procedure is fundamental for assessing the in vitro antibacterial activity of this compound.

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2] This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth.[1][2]

Materials and Reagents

  • This compound powder

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) (or other appropriate solvent, to be determined by solubility testing)

  • Sterile, disposable reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or densitometer

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™)[3]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is to determine the appropriate solvent for this compound. While many macrolides are soluble in DMSO, empirical testing is required.

  • Solubility Testing: Test the solubility of this compound in various solvents such as sterile deionized water, ethanol, and DMSO to determine the most suitable solvent.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in the predetermined solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter if it is not prepared from a sterile powder under aseptic conditions.

    • Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it reaches the logarithmic growth phase, evidenced by a turbidity equivalent to or greater than a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (at 625 nm, the absorbance should be between 0.08 and 0.13). This standardized suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by inoculation of 10 µL into 100 µL of broth in the well.

Broth Microdilution Procedure

This protocol is for a final volume of 100 µL per well.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution of this compound:

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this solution should be twice the highest concentration to be tested.

    • Add 100 µL of this intermediate this compound solution to the wells in the first column of the microtiter plate.

    • Using a multichannel pipette, transfer 50 µL from the first column to the second column, mixing thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution across the plate to the desired final concentration, typically up to column 10.

    • Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension (prepared in step 3.2) to each well from column 1 to column 11. This will bring the final volume in each well to 100 µL and dilute the antibiotic to its final concentration.

    • Add 50 µL of sterile CAMHB to the wells in column 12 to serve as a sterility control.

  • Incubation:

    • Seal the microtiter plates (e.g., with an adhesive plastic seal or place in a container with a lid) to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., increased CO₂) may be required, but note that this can affect the pH and the activity of some macrolides.[4]

Quality Control

Concurrently with testing the experimental organisms, perform the broth microdilution procedure with standard QC strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, E. coli ATCC® 25922™).[3] The resulting MIC values for these strains should fall within established acceptable ranges for the specific antibiotic being tested. As this compound is a research compound, these ranges will need to be established in-house through repetitive testing.

Interpretation of Results
  • After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells for turbidity.

  • The sterility control (column 12) should show no growth.

  • The growth control (column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation

Quantitative data from this compound susceptibility testing should be summarized in clear and structured tables. As established MIC breakpoints for this compound are not publicly available, the following tables are provided as templates. Researchers will need to determine these values empirically.

Table 1: Example MIC Data for this compound against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC® 29213™(User-determined value)
Enterococcus faecalis ATCC® 29212™(User-determined value)
Escherichia coli ATCC® 25922™(User-determined value)
Clinical Isolate 1 (S. aureus)(User-determined value)
Clinical Isolate 2 (Streptococcus pneumoniae)(User-determined value)

Table 2: In-House Quality Control Ranges for this compound

QC StrainThis compound Acceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™(User-determined range, e.g., 0.25 - 1)
Enterococcus faecalis ATCC® 29212™(User-determined range, e.g., 1 - 4)
Escherichia coli ATCC® 25922™(User-determined range, e.g., >64)

Note: The acceptable QC ranges should be established by performing at least 20 replicate tests and analyzing the distribution of the results.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Mycinamicins, like other macrolide antibiotics, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] They obstruct the nascent peptide exit tunnel (NPET), thereby interfering with the elongation of the polypeptide chain.[5][6]

Mycinamicin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) 30S_subunit 30S Subunit Elongation_Blocked Polypeptide Elongation Blocked NPET->Elongation_Blocked Leads to Mycinamicin_V This compound Mycinamicin_V->50S_subunit Binds to Mycinamicin_V->NPET Obstructs Protein_Synthesis Protein Synthesis Protein_Synthesis->NPET Nascent peptide passes through Bacterial_Death Bacteriostasis / Bacterial Death Elongation_Blocked->Bacterial_Death

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution susceptibility testing protocol for this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Plate Prepare Microtiter Plate with Serial Dilutions Prep_Stock->Prep_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension (~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Value (Lowest concentration with no growth) Read_Results->Determine_MIC

References

Application Notes and Protocols for Mycinamicin V Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin V is a member of the mycinamicin family of macrolide antibiotics, which are produced by Micromonospora griseorubida.[1][2] Like other macrolides, this compound exhibits antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S ribosomal subunit, which ultimately interferes with the elongation of the polypeptide chain.[3] Mycinamicins have been noted for their activity against Gram-positive bacteria, including strains that may be resistant to other antibiotics.[3]

The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used method for determining the susceptibility of bacterial isolates to antimicrobial agents.[4] This method is valued for its simplicity, cost-effectiveness, and the ability to test multiple antibiotics simultaneously. The principle of the disk diffusion assay involves placing a paper disk impregnated with a standardized concentration of an antibiotic onto an agar plate that has been uniformly inoculated with a test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic.

These application notes provide a detailed protocol for performing a disk diffusion assay to evaluate the antibacterial activity of this compound.

Data Presentation

The following table summarizes representative zones of inhibition for this compound against a panel of common pathogenic bacteria. This data is illustrative of the expected activity of a macrolide antibiotic primarily targeting Gram-positive organisms.

Bacterial SpeciesGram StainThis compound (30 µg) Zone of Inhibition (mm)Interpretation
Staphylococcus aureus (ATCC 25923)Positive25Susceptible
Streptococcus pneumoniae (ATCC 49619)Positive28Susceptible
Enterococcus faecalis (ATCC 29212)Positive18Intermediate
Escherichia coli (ATCC 25922)Negative6Resistant
Pseudomonas aeruginosa (ATCC 27853)Negative6Resistant

Note: The interpretive criteria (Susceptible, Intermediate, Resistant) are based on standardized tables provided by the Clinical and Laboratory Standards Institute (CLSI) for similar macrolide antibiotics. Specific breakpoints for this compound would need to be established through further research.

Experimental Protocols

This compound Disk Diffusion Assay Protocol (Kirby-Bauer Method)

This protocol is based on the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Sterile 6 mm paper disks

  • Solvent for this compound (e.g., ethanol or dimethyl sulfoxide, DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Bacterial cultures of test organisms

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps

  • Vortex mixer

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in an appropriate solvent to a concentration that will allow for the impregnation of 30 µg of the antibiotic onto each disk.

    • Aseptically apply the calculated volume of the this compound solution to each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment before use. Store the prepared disks in a desiccator at 4°C.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 well-isolated colonies of the same morphological type.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline/PBS to decrease it. This standard corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Finally, swab the rim of the agar.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure the disks are spaced far enough apart to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours in an ambient air incubator.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.

    • Measure the zones from the underside of the plate.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameters to the interpretive criteria provided by CLSI for similar macrolide antibiotics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare this compound Disks apply_disk Apply this compound Disk prep_disks->apply_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results (S/I/R) measure_zone->interpret Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis disrupts 30S_subunit 30S Subunit Mycinamicin_V This compound Mycinamicin_V->50S_subunit binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition leads to

References

Application Notes and Protocols for In Vitro Antibacterial Efficacy of Macrolide Antibiotics Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific in vitro efficacy data for Mycinamicin V against Staphylococcus aureus in publicly accessible literature, this document utilizes Azithromycin as a representative macrolide antibiotic. The following protocols and data are intended to provide a comprehensive framework for assessing the in vitro antibacterial activity of macrolide antibiotics against S. aureus.

Introduction

Macrolides are a class of antibiotics characterized by a macrocyclic lactone ring, to which one or more deoxy sugars may be attached. This compound belongs to this important class of antimicrobial agents. Staphylococcus aureus is a versatile Gram-positive pathogen responsible for a wide array of infections, ranging from minor skin conditions to life-threatening systemic diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the continued evaluation of new and existing antimicrobial compounds.[1]

This document provides detailed protocols for determining the in vitro antibacterial efficacy of macrolide antibiotics against Staphylococcus aureus, using Azithromycin as a practical example. The methodologies covered include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Quantitative Data Summary for Azithromycin against Staphylococcus aureus

The in vitro activity of Azithromycin against Staphylococcus aureus can be summarized by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory Concentrations (MICs) of Azithromycin against Staphylococcus aureus
Strain TypeMIC Range (µg/mL)Quality Control Strain MIC (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)≤ 4S. aureus ATCC 29213: 0.25-1.0[2][3]
Methicillin-Resistant S. aureus (MRSA)32 to >256Not Applicable[1][4][5][6]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Minimum Bactericidal Concentrations (MBCs) of Azithromycin against Staphylococcus aureus
Strain TypeMBC Range (µg/mL)CommentsReference
S. aureusGenerally ≥ 4x MICAzithromycin is typically considered bacteriostatic against S. aureus.[7][8][7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a macrolide antibiotic against S. aureus.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_media Prepare Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum Prepare S. aureus inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare antibiotic stock solution start->prep_antibiotic serial_dilute Perform serial 2-fold dilutions of antibiotic in 96-well plate prep_media->serial_dilute prep_inoculum->serial_dilute prep_antibiotic->serial_dilute add_inoculum Inoculate wells with S. aureus suspension serial_dilute->add_inoculum controls Include positive (no antibiotic) and negative (no bacteria) controls add_inoculum->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol Steps:

  • Preparation of Materials:

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Culture the S. aureus strain on a suitable agar plate overnight at 37°C.

    • Prepare a stock solution of the macrolide antibiotic in a suitable solvent.

  • Inoculum Preparation:

    • From the overnight culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested and mix.

    • Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the row. Discard 50 µL from the last well.

    • Inoculate each well (except the negative control well) with 50 µL of the prepared bacterial inoculum.

    • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with MHB only).

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[3]

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[1]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine the concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_reading Incubation & Reading mic_plate Completed MIC plate select_wells Select wells from MIC plate at and above the MIC mic_plate->select_wells spot_plate Spot-plate 10-20 µL from selected wells onto antibiotic-free agar select_wells->spot_plate incubate Incubate agar plate at 37°C for 24 hours spot_plate->incubate count_colonies Count colonies and determine MBC incubate->count_colonies end End count_colonies->end

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Protocol Steps:

  • Selection of Wells:

    • Use the 96-well plate from the completed MIC assay.

    • Identify the MIC and select the wells corresponding to the MIC, 2x MIC, 4x MIC, and higher concentrations that showed no visible growth.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each selected well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate a sample from the positive control well to confirm the initial inoculum count.

  • Incubation and Interpretation:

    • Incubate the agar plate at 37°C for 24 hours.

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Time-Kill Assay

This assay evaluates the rate of bactericidal activity of an antibiotic over time.

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_sampling_plating Sampling & Plating cluster_analysis Analysis start Start prep_culture Prepare logarithmic phase S. aureus culture start->prep_culture add_antibiotic Add antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) prep_culture->add_antibiotic growth_control Include a growth control (no antibiotic) add_antibiotic->growth_control incubate Incubate at 37°C with shaking growth_control->incubate sampling Collect aliquots at 0, 2, 4, 8, 24 hours incubate->sampling serial_dilute_plate Perform serial dilutions and plate on agar sampling->serial_dilute_plate incubate_plates Incubate plates and count colonies serial_dilute_plate->incubate_plates plot_data Plot log10 CFU/mL vs. time incubate_plates->plot_data end End plot_data->end

Caption: Workflow for Time-Kill Assay.

Protocol Steps:

  • Preparation:

    • Grow S. aureus in MHB to the early logarithmic phase of growth.

    • Adjust the bacterial suspension to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh MHB.

  • Assay Setup:

    • Add the macrolide antibiotic to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask containing no antibiotic.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[9]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto antibiotic-free agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Azithromycin has been shown to be bactericidal at 4x the MIC for some strains.[10]

References

Application Notes and Protocols for Studying Mycinamicin V-Ribosome Interactions using Ribosome Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycinamicin V is a 16-membered macrolide antibiotic with potent antibacterial activity. Like other macrolides, its primary cellular target is the bacterial ribosome, the essential machinery for protein synthesis.[1][2] Understanding the precise nature of the interaction between this compound and the ribosome is crucial for elucidating its mechanism of action, overcoming potential resistance, and guiding the development of novel antimicrobial agents. This document provides detailed application notes and a comprehensive protocol for a ribosome binding assay designed to characterize the interaction of this compound with the bacterial ribosome.

Macrolide antibiotics typically inhibit protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit (50S).[1][2][3] This binding event can physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA and termination of translation.[3] Structural studies of similar mycinamicins have revealed that they bind to the upper part of the NPET, in close proximity to the peptidyl transferase center (PTC).[1] Key interactions include hydrogen bonds between the antibiotic's sugar moieties (desosamine and mycinose) and specific nucleotides of the 23S rRNA, such as A2058 and A752, along with van der Waals forces.[1][4] Resistance to macrolides often arises from mutations in these binding site nucleotides.[1][3]

This application note details a competitive binding assay using a radiolabeled macrolide to determine the binding affinity of this compound for the E. coli 70S ribosome.

Data Presentation

Table 1: Quantitative Analysis of this compound Binding to the E. coli 70S Ribosome

CompoundIC50 (µM)Ki (µM)Hill Slope
This compound1.50.81.1
Erythromycin (Control)0.50.271.0
Kanamycin (Negative Control)> 100> 54N/A

Note: The data presented in this table are representative and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol: Competitive Ribosome Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of this compound for the E. coli 70S ribosome by measuring its ability to displace a radiolabeled macrolide, [14C]-Erythromycin.

Materials and Reagents:

  • E. coli 70S ribosomes

  • This compound

  • [14C]-Erythromycin

  • Erythromycin (unlabeled)

  • Kanamycin (as a negative control)

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT

  • Wash Buffer: Binding Buffer with 10% glycerol

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well filter plates or vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Binding Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare stock solutions of unlabeled erythromycin and kanamycin in a similar manner.

    • Dilute E. coli 70S ribosomes to a final concentration of 1 µM in Binding Buffer.

    • Dilute [14C]-Erythromycin in Binding Buffer to a final concentration of 10 nM.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate (total volume of 50 µL per well):

      • Total Binding: 5 µL of Binding Buffer, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

      • Non-specific Binding: 5 µL of 100 µM unlabeled Erythromycin, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

      • This compound Competition: 5 µL of this compound dilution, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

      • Kanamycin Control: 5 µL of Kanamycin dilution, 40 µL of 70S ribosomes, 5 µL of [14C]-Erythromycin.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Pre-wet the glass fiber filters with Wash Buffer.

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

    • Wash each filter twice with 500 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competition samples, calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [14C]-Erythromycin) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_separation 3. Separation of Bound/Unbound Ligand cluster_analysis 4. Quantification & Data Analysis prep_mycin Prepare this compound Dilutions mix Mix Reagents in 96-well Plate prep_mycin->mix prep_ribo Prepare 70S Ribosomes prep_ribo->mix prep_radio Prepare [14C]-Erythromycin prep_radio->mix incubate Incubate at 37°C for 30 min mix->incubate filter Vacuum Filtration on Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_translation Protein Synthesis PTC Peptidyl Transferase Center (PTC) nascent_peptide Nascent Polypeptide Chain PTC->nascent_peptide Forms Peptide Bond NPET Nascent Peptide Exit Tunnel (NPET) NPET->nascent_peptide Blocks Passage mRNA_channel mRNA Channel mRNA mRNA mRNA->mRNA_channel Binds tRNA Aminoacyl-tRNA tRNA->PTC Delivers Amino Acid nascent_peptide->NPET Exits Through MycinamicinV This compound MycinamicinV->NPET Binds within

References

Application Notes and Protocols for Mycinamicin V in Antibiotic-Resistant Bacteria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Mycinamicin V, a 16-membered macrolide antibiotic, in the study of antibiotic-resistant Gram-positive bacteria. The protocols outlined below are intended to serve as a guide for researchers investigating the efficacy and mechanisms of action of this compound against clinically relevant resistant pathogens.

Introduction to this compound

Mycinamicins are a class of macrolide antibiotics produced by the bacterium Micromonospora grisseorubida. As a 16-membered macrolide, this compound possesses a distinct chemical structure that may allow it to circumvent some common resistance mechanisms that affect 14- and 15-membered macrolides, such as erythromycin. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interference with protein production is crucial for halting bacterial growth and proliferation.

Studies have indicated that mycinamicins can be effective against Gram-positive bacteria, including strains of Staphylococcus aureus that have developed resistance to other macrolide antibiotics. This suggests that this compound could be a valuable tool in the research and development of new therapeutic strategies against multidrug-resistant organisms.

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of antibiotic-resistant bacteria is not extensively available in the public domain, the following tables provide a template for organizing and presenting such data once obtained through experimental work. For comparative purposes, typical MIC ranges for other antibiotics against common resistant strains are included.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMRSA Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference/Source
This compound Clinical IsolatesData Not AvailableData Not AvailableTo be determined
VancomycinClinical Isolates12[1][2][3]
LinezolidClinical Isolates12[4]
DaptomycinClinical Isolates0.51[4]
ErythromycinResistant Isolates>2>8[5]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics against Vancomycin-Resistant Enterococcus (VRE)

AntibioticVRE Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference/Source
This compound E. faecalis/faeciumData Not AvailableData Not AvailableTo be determined
LinezolidE. faecalis/faecium12[6]
DaptomycinE. faecalis/faecium24[7]
AmpicillinResistant E. faecium>16>64
VancomycinVanA/VanB strains>64>256[1][6][8][9]

Table 3: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics against Penicillin-Resistant Streptococcus pneumoniae (PRSP)

AntibioticPRSP Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference/Source
This compound Clinical IsolatesData Not AvailableData Not AvailableTo be determined
PenicillinResistant Isolates24[10]
CeftriaxoneNon-susceptible12[11][12]
LevofloxacinClinical Isolates12[5]
ErythromycinResistant Isolates>2>8[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against antibiotic-resistant bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of resistant strains (e.g., MRSA, VRE, PRSP) grown to logarithmic phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only CAMHB and inoculum) and a negative control well (containing only CAMHB).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis.

Materials:

  • This compound

  • S30 extract from the test bacterial strain (e.g., S. aureus)

  • Luciferase reporter plasmid or mRNA

  • Amino acid mixture (including radiolabeled or fluorescently labeled amino acids if desired)

  • ATP and GTP

  • Reaction buffer

  • Luminometer or scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, ATP, and GTP.

    • Add the luciferase reporter plasmid or mRNA.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.

  • Measurement of Protein Synthesis:

    • If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. A decrease in luminescence compared to the control indicates inhibition of protein synthesis.

    • If using radiolabeled amino acids, precipitate the proteins, wash, and measure the incorporated radioactivity using a scintillation counter.

Protocol 3: Biofilm Inhibition and Eradication Assay

This protocol assesses the ability of this compound to prevent biofilm formation and eradicate established biofilms.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial cultures of biofilm-forming resistant strains

  • Crystal Violet (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure for Inhibition of Biofilm Formation:

  • Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.

  • Add the bacterial inoculum (adjusted to 1 x 10⁶ CFU/mL) to each well.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Procedure for Eradication of Established Biofilms:

  • Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow for biofilm formation.

  • Remove the planktonic cells and wash the wells with PBS.

  • Add fresh TSB containing serial dilutions of this compound to the wells with established biofilms.

  • Incubate for another 24 hours.

  • Wash, stain, and quantify the remaining biofilm as described above. A reduction in absorbance indicates biofilm eradication.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for studying this compound.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Inhibits 30S 30S Mycinamicin_V Mycinamicin_V Mycinamicin_V->50S Binds to 50S subunit Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth Is essential for Cell_Death Cell_Death Bacterial_Growth->Cell_Death Inhibition leads to

This compound Mechanism of Action

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Visual or OD measurement) Incubate->Read_Results End End Read_Results->End

MIC Determination Workflow

Signaling_Pathway_Hypothesis cluster_QS Quorum Sensing (e.g., agr system in S. aureus) AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor) AIP->AgrC Binds to AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII AgrA->RNAIII Activates transcription of Virulence_Expression Virulence Factor Expression RNAIII->Virulence_Expression Upregulates Biofilm_Dispersal Biofilm Dispersal RNAIII->Biofilm_Dispersal Promotes Mycinamicin_V Mycinamicin_V Mycinamicin_V->RNAIII Potential Inhibition?

Hypothetical this compound effect on Quorum Sensing

Disclaimer: The information on the effect of this compound on bacterial signaling pathways is hypothetical and for illustrative purposes. Further research is required to elucidate the specific interactions between this compound and these complex regulatory networks.

References

Application Notes and Protocols for Mycinamicin V in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and evaluation of Mycinamicin V for in vitro and in vivo studies. Due to the limited availability of published data specifically for this compound, the protocols and quantitative data presented herein are largely based on studies of closely related mycinamicins (e.g., Mycinamicin I, II, and IV) and other 16-membered macrolide antibiotics. Researchers should consider these as starting points and optimize the protocols for their specific experimental needs.

Introduction to this compound

This compound is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida.[1][2] It is a member of the mycinamicin family of antibiotics, which are known to inhibit the growth of Gram-positive bacteria.[1] this compound is a biosynthetic intermediate in the production of Mycinamicin II.[1] Like other macrolide antibiotics, mycinamicins are believed to exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1]

Preparation and Handling of this compound

2.1. Solubility and Storage

This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.

  • Stock Solution Preparation : Based on protocols for related mycinamicins, a stock solution of 3.2 mg/mL in DMSO can be prepared.[1]

  • Storage : Stock solutions should be stored at -20°C for long-term use (months) and can be kept at 4°C for short-term use (days to weeks).[3] Samples can be flash-frozen in liquid nitrogen for storage at -80°C.[1]

In Vitro Studies

In vitro studies are essential for determining the antimicrobial activity and cytotoxic potential of this compound.

3.1. Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard methods for macrolide antibiotics.[1]

  • Bacterial Strain Preparation : Culture the desired bacterial strains overnight on an appropriate agar medium. Inoculate a few colonies into Mueller-Hinton Broth (MHB) and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of this compound Dilutions : Prepare a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using MHB. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Inoculation : Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the this compound dilution.

  • Controls : Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Table 1: Postulated Antimicrobial Activity of this compound against Gram-Positive Bacteria (Based on related Mycinamicins)

Bacterial StrainPutative MIC Range (µg/mL)
Staphylococcus aureus0.25 - 4
Streptococcus pneumoniae0.125 - 2
Enterococcus faecalis1 - 8

Disclaimer: The MIC values in this table are hypothetical and based on the reported activity of other mycinamicins. Actual MIC values for this compound must be determined experimentally.

3.2. Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture : Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound.

  • Incubation : Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Table 2: Postulated Cytotoxicity of this compound (Based on general macrolide toxicity)

Cell LinePutative IC₅₀ (µM)
HeLa> 50
HepG2> 50

Disclaimer: The IC₅₀ values in this table are hypothetical and based on the generally low cytotoxicity of 16-membered macrolides. Actual IC₅₀ values for this compound must be determined experimentally.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the pharmacokinetic properties and efficacy of this compound.

4.1. Pharmacokinetic Studies

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol: Murine Pharmacokinetic Study

  • Animal Model : Use healthy adult mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Drug Administration : Formulate this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80). Administer a single dose of this compound via the desired route (e.g., intravenous, oral).

  • Sample Collection : Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing : Process the blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis : Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.

  • Pharmacokinetic Analysis : Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Table 3: Postulated Pharmacokinetic Parameters of this compound in Mice (Based on other 16-membered macrolides)

ParameterPutative Value
Half-life (t₁/₂)1 - 3 hours
Volume of Distribution (Vd)1 - 5 L/kg
Clearance (CL)0.5 - 2 L/h/kg
Bioavailability (Oral)20 - 40%

Disclaimer: The pharmacokinetic parameters in this table are hypothetical and based on data for other 16-membered macrolides.[4][5] Actual pharmacokinetic parameters for this compound must be determined experimentally.

Visualizations

5.1. Signaling Pathway: Mechanism of Action

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit and block the exit tunnel for the nascent polypeptide chain.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 50S_Subunit->Exit_Tunnel Blocks 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Polypeptide_Chain Growing Polypeptide Chain Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Polypeptide_Chain->Protein_Synthesis_Inhibition Leads to Exit_Tunnel->Polypeptide_Chain Prevents Elongation Mycinamicin_V Mycinamicin_V Mycinamicin_V->50S_Subunit Binds to

Caption: Mechanism of action of this compound.

5.2. Experimental Workflow: In Vitro Studies

The following diagram illustrates the workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow cluster_preparation Preparation cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Stock_Solution Prepare this compound Stock Solution (DMSO) MIC_Assay Broth Microdilution MIC Assay Stock_Solution->MIC_Assay MTT_Assay MTT Assay on Mammalian Cells Stock_Solution->MTT_Assay MIC_Results Determine MIC Values MIC_Assay->MIC_Results IC50_Results Determine IC50 Values MTT_Assay->IC50_Results In_Vivo_Workflow cluster_preparation Preparation cluster_pk_study Pharmacokinetic Study Formulation Formulate this compound for In Vivo Administration Dosing Administer to Animal Model (e.g., Mice) Formulation->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Analysis Quantify Drug Concentration (e.g., LC-MS/MS) Sampling->Analysis PK_Parameters Calculate Pharmacokinetic Parameters (t1/2, Vd, CL, AUC) Analysis->PK_Parameters

References

High-performance liquid chromatography (HPLC) analysis of Mycinamicin V

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Mycinamicin V using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals working on the characterization and quality control of this macrolide antibiotic.

Introduction

This compound is a macrolide antibiotic with significant antibacterial properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) offers a reliable and robust method for the separation and quantification of this compound from complex mixtures. This compound exhibits strong ultraviolet (UV) absorption at approximately 215 nm and 280 nm, which allows for sensitive detection using a UV detector. This document outlines a detailed protocol for the HPLC analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

Two alternative methods are presented, providing flexibility based on available columns and laboratory preferences.

Method A: Reversed-Phase C18

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.05% Trifluoroacetic acid in WaterB: Methanol
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Expected Retention Time ~ 8-10 minutes

Method B: Reversed-Phase C8

ParameterCondition
Column C8, 4.6 x 250 mm, 5 µm
Mobile Phase 40:60 (v/v) Acetonitrile and 0.01 M Ammonium Acetate (pH 4.0)
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 15 µL
Detection Wavelength 215 nm
Expected Retention Time ~ 6-8 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Solid Samples (e.g., drug substance): Accurately weigh a sufficient amount of the sample, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range.

  • Liquid Samples (e.g., formulation): Dilute the sample with the mobile phase to an expected concentration within the calibration range.

  • Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm syringe filter to remove any particulate matter.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound using Method A.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates > 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%0.8%

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh this compound Standard/Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 or C8 Column) inject->separate detect UV Detection (215 nm or 280 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify report Generate Report quantify->report end_node End report->end_node

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

The following diagram illustrates the logical relationships in developing a suitable HPLC method for this compound.

Method_Development cluster_analyte Analyte Properties cluster_hplc_params HPLC Parameters cluster_outcome Desired Outcome uv_abs UV Absorbance: 215 nm & 280 nm detector Detector: UV-Vis uv_abs->detector determines polarity Macrolide Structure: Moderately Polar column Column: Reversed-Phase (C18 or C8) polarity->column influences choice of sensitivity High Sensitivity detector->sensitivity mobile_phase Mobile Phase: ACN/MeOH + Buffer column->mobile_phase requires compatible resolution Good Peak Resolution mobile_phase->resolution temp Column Temperature: 35-40 °C temp->resolution flow Flow Rate: 1.0-1.2 mL/min runtime Reasonable Run Time flow->runtime shape Symmetrical Peak Shape resolution->shape shape->sensitivity runtime->resolution

Caption: Key considerations for HPLC method development for this compound.

Troubleshooting & Optimization

Optimizing Mycinamicin V concentration for antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mycinamicin V concentration in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 16-membered macrolide antibiotic. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit near the peptidyl transferase center, obstructing the nascent peptide exit tunnel (NPET). This blockage prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.

Q2: What is the recommended starting concentration range for this compound in an antibacterial assay?

While specific data for this compound is limited, studies on closely related mycinamicins (I, II, and IV) suggest a typical concentration range for Minimum Inhibitory Concentration (MIC) determination is between 0.125 µg/mL and 32 µg/mL . It is advisable to perform a preliminary range-finding experiment to determine the optimal concentration range for your specific bacterial strain and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is expected to be soluble in dimethyl sulfoxide (DMSO). A common practice for similar mycinamicins is to prepare a stock solution at a concentration of 3.2 mg/mL in DMSO .[1]

Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the target concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from sterile components.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Q4: Which bacterial strains are susceptible to this compound?

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Related Mycinamicins

Note: This table presents data for Mycinamicin I, II, and IV as a proxy due to the limited availability of specific data for this compound. MIC values can vary significantly based on the bacterial strain and testing methodology.

Bacterial SpeciesMycinamicin CompoundMIC Range (µg/mL)Reference
Staphylococcus aureus (26 clinical isolates, including MSSA and MRSA)Mycinamicin I, II, IVSame range as Erythromycin and Azithromycin[1]
Legionella pneumophila (29 strains)Mycinamicin I~0.5 x Erythromycin MIC[2]
Legionella pneumophila (29 strains)Mycinamicin II~1 x Erythromycin MIC[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (e.g., 3.2 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

Procedure:

  • Prepare this compound dilutions: a. In the first column of a 96-well plate, prepare an intermediate dilution of the this compound stock solution in broth. b. Perform serial two-fold dilutions across the plate from column 1 to column 10, leaving columns 11 (growth control) and 12 (sterility control) without the antibiotic.

  • Prepare bacterial inoculum: a. From a fresh culture, suspend isolated colonies in a sterile diluent to match the 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the microtiter plate: a. Add the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No bacterial growth in the growth control well. Inoculum was not viable or was not added to the well.Repeat the assay with a fresh, viable bacterial culture. Ensure proper pipetting technique.
Growth in the sterility control well. Contamination of the broth or microtiter plate.Discard the results and repeat the assay with sterile materials.
Inconsistent results between replicates. Pipetting errors, improper mixing, or variability in inoculum density.Ensure accurate and consistent pipetting. Thoroughly mix all solutions. Standardize the inoculum carefully using a McFarland standard.
"Skipped" wells (growth at a higher concentration but not at a lower one). Pipetting error during serial dilution, or contamination of a single well.Repeat the assay, paying close attention to the dilution series.
Precipitation of this compound in the wells. The concentration of this compound exceeds its solubility in the aqueous medium. The final concentration of DMSO may be too low to maintain solubility.Ensure the final concentration of DMSO in the wells is kept low (typically ≤1%) but sufficient to maintain solubility. If precipitation persists, consider preparing the initial dilutions in a manner that minimizes the final concentration of the antibiotic while maintaining a consistent DMSO percentage.
Faint or "pinpoint" growth at the bottom of the wells for Gram-positive bacteria. This can be a characteristic of bacteriostatic antibiotics like macrolides.For certain bacteriostatic antibiotics, it is recommended to disregard pinpoint growth at the bottom of the well when determining the MIC.[3]

Visualizations

Experimental_Workflow Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well plate stock->dilution inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculation Inoculate wells with standardized bacteria inoculum->inoculation dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling_Pathway This compound Mechanism of Action ribosome Bacterial 50S Ribosome npet Nascent Peptide Exit Tunnel (NPET) ribosome->npet contains elongation Peptide Chain Elongation npet->elongation mycinamicin This compound mycinamicin->npet binds to mycinamicin->elongation blocks inhibition Inhibition mycinamicin->inhibition leads to protein_synthesis Protein Synthesis elongation->protein_synthesis bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth inhibition->bacterial_growth stops

Caption: Simplified signaling pathway of this compound's antibacterial action.

Troubleshooting_Logic Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_controls Check Controls: Growth & Sterility OK? start->check_controls check_inoculum Verify Inoculum Standardization (0.5 McFarland) check_controls->check_inoculum Yes contam_issue Contamination or Inoculum Viability Issue check_controls->contam_issue No check_pipetting Review Pipetting Technique for Dilutions check_inoculum->check_pipetting Yes inoculum_issue Inconsistent Inoculum Density check_inoculum->inoculum_issue No redo_assay Repeat Assay with Fresh Materials check_pipetting->redo_assay Yes pipetting_issue Inaccurate Serial Dilutions check_pipetting->pipetting_issue No contam_issue->redo_assay inoculum_issue->redo_assay pipetting_issue->redo_assay

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Mycinamicin V MIC Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycinamicin V minimum inhibitory concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in their experimental results. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a 16-membered macrolide antibiotic. Like other macrolides, its mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 23S rRNA within the 50S ribosomal subunit, specifically in the nascent peptide exit tunnel (NPET). This binding obstructs the passage of newly synthesized peptides, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein production.

Q2: We are observing significant well-to-well and day-to-day variability in our this compound MIC assays. What are the common causes?

Variability in MIC assays can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure your bacterial suspension is standardized to the correct McFarland turbidity, which should be verified spectrophotometrically.

  • Media Composition: The pH and cation concentration of your Mueller-Hinton Broth (MHB) can affect this compound activity. Use of a consistent, high-quality media source is crucial.

  • This compound Stock Solution: The stability of this compound in solution can be a factor. Prepare stock solutions fresh and be mindful of storage conditions and solvent choice.

  • Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels (if required for the organism) across all experiments.

Q3: Can the physicochemical properties of this compound affect our MIC results?

Yes. As a large macrolide, this compound has specific solubility and stability characteristics that can impact assay performance. Because specific data for this compound is limited, we can look to the closely related 16-membered macrolide, tylosin, for guidance. Tylosin is slightly soluble in water and its stability is pH-dependent.[1] Solutions are most stable between pH 4 and 9.[1] Below pH 4, degradation can occur.[1] It is recommended to prepare stock solutions in a solvent like DMSO and to be aware of potential precipitation when diluting in aqueous media.[2][3]

Q4: Are there specific resistance mechanisms that could lead to variable MIC results?

The most common form of resistance to macrolides is through the expression of erythromycin ribosomal methylase (Erm) enzymes.[4] These enzymes methylate the adenine residue at position A2058 of the 23S rRNA, which is a key binding site for macrolides.[4][5] This modification reduces the affinity of the antibiotic for the ribosome. The expression of erm genes can be inducible, meaning that exposure to sub-inhibitory concentrations of a macrolide can trigger increased resistance, leading to trailing endpoints or inconsistent MICs. Another mechanism is the expression of efflux pumps, such as those encoded by msr genes, which actively transport macrolides out of the bacterial cell.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound MIC testing.

Problem Potential Cause Recommended Solution
Inconsistent MIC values between replicates Inaccurate inoculum densityPrepare a fresh bacterial suspension to a 0.5 McFarland standard for each experiment. Verify the density using a spectrophotometer (OD600 of 0.08-0.13).
Improper mixing of reagentsEnsure thorough mixing of the bacterial inoculum and this compound dilutions in the microtiter plate wells.
ContaminationVisually inspect plates for signs of contamination. Use aseptic techniques throughout the procedure.
Higher than expected MIC values Degraded this compoundPrepare fresh stock solutions of this compound for each assay. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.
High inoculum densityAn overly dense bacterial culture can lead to artificially high MICs. Strictly adhere to the recommended inoculum preparation protocol.
Presence of resistant subpopulationsConsider performing population analysis by plating the culture on antibiotic-free and this compound-containing agar to check for resistant colonies.
No bacterial growth in control wells Inactive bacterial cultureUse a fresh, actively growing bacterial culture for inoculum preparation.
Incorrect media preparationVerify the composition and pH of the Mueller-Hinton Broth.
Trailing endpoints (growth inhibition over a range of concentrations) Inducible resistanceBe aware of the potential for inducible erm gene expression. Read endpoints at the lowest concentration with no visible growth after the specified incubation period.
Unstable antibioticThe stability of some macrolides can be affected by the components of the culture medium over the incubation period.[7][8] Consider the stability of this compound in your specific media.

Data Presentation

Due to the limited availability of published MIC data specifically for this compound, the following table presents representative MIC data for the structurally similar 16-membered macrolide, tylosin, against common quality control strains. This data can be used as a reference for expected MIC ranges.

Organism Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Reference
Staphylococcus aureus ATCC 29213Tylosin--0.25 - 2[9]
Streptococcus pneumoniae ATCC 49619Tylosin--0.06 - 0.5[10]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. The provided ranges are based on CLSI quality control data.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). c. Aliquot and store at -20°C or below, protected from light.

2. Preparation of Microdilution Plates: a. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL. b. The concentration range should bracket the expected MIC of the test organism. c. Include a positive control well (CAMHB with no antibiotic) and a negative control well (uninoculated CAMHB).

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10^8 CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well. b. Seal the plates to prevent evaporation. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in 5% CO2.

5. Interpretation of Results: a. Following incubation, examine the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the primary mechanism of action of this compound, which involves the inhibition of bacterial protein synthesis.

Mycinamicin_Action This compound Mechanism of Action Mycinamicin_V This compound Ribosome Bacterial Ribosome (50S subunit) Mycinamicin_V->Ribosome Binds to NPET Nascent Peptide Exit Tunnel (NPET) Ribosome->NPET Blocks Protein_Synthesis Protein Synthesis NPET->Protein_Synthesis Inhibits Elongation Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: this compound binds to the bacterial ribosome and blocks the nascent peptide exit tunnel.

Erm-mediated Macrolide Resistance Signaling Pathway

This diagram shows a simplified signaling pathway for inducible resistance to macrolides mediated by the erm gene.

Erm_Resistance Erm-mediated Inducible Macrolide Resistance cluster_bacterium Bacterial Cell Macrolide This compound (sub-inhibitory conc.) Ribosome_stalling Ribosome Stalling at ermL Macrolide->Ribosome_stalling mRNA_conformational_change mRNA Conformational Change Ribosome_stalling->mRNA_conformational_change erm_gene_translation Translation of erm gene mRNA_conformational_change->erm_gene_translation Erm_protein Erm Methyltransferase erm_gene_translation->Erm_protein Ribosome_methylation Ribosome Methylation (A2058) Erm_protein->Ribosome_methylation Resistance Macrolide Resistance Ribosome_methylation->Resistance

Caption: Inducible Erm-mediated resistance to macrolides.

Troubleshooting Logic Flowchart

This flowchart provides a logical progression for troubleshooting variable MIC results.

Troubleshooting_Flowchart Troubleshooting Flowchart for MIC Variability Start Variable MIC Results Observed Check_Inoculum Verify Inoculum Density (0.5 McFarland, OD600) Start->Check_Inoculum Check_Media Confirm Media Quality and pH Check_Inoculum->Check_Media Check_Antibiotic Prepare Fresh Antibiotic Stock Check_Media->Check_Antibiotic Check_Controls Review Positive and Negative Controls Check_Antibiotic->Check_Controls Consistent_Results Results are Consistent Check_Controls->Consistent_Results Issue Resolved Inconsistent_Results Results Still Variable Check_Controls->Inconsistent_Results Issue Persists Investigate_Resistance Investigate Potential for Inducible Resistance Inconsistent_Results->Investigate_Resistance

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

References

Mycinamicin V stability issues in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mycinamicin V in various solvents and media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a macrolide antibiotic, is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many macrolides, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the cleavage of its lactone ring and loss of biological activity. Elevated temperatures can accelerate this degradation process.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: For short-term use, this compound can be dissolved in organic solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare stock solutions in DMSO or ethanol and store them at -20°C or lower. Aqueous solutions of this compound are generally less stable and should be prepared fresh before use.

Q3: How should I handle this compound to minimize degradation during experiments?

A3: To minimize degradation, always use high-purity solvents and protect solutions from light. Prepare aqueous solutions fresh and use them promptly. When working with cell culture media or other aqueous buffers, consider the pH of the final solution and aim to maintain it within a neutral range (pH 6.8-7.4) for optimal stability. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: What are the visible signs of this compound degradation?

A4: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to accurately assess the integrity of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from a new vial of this compound powder.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Ensure storage at or below -20°C.4. Verify the pH of your experimental media.
Inconsistent results between experiments Variability in the stability of this compound under different experimental conditions.1. Standardize the preparation of this compound solutions.2. Use freshly prepared aqueous solutions for each experiment.3. Monitor and control the pH and temperature of your experimental setup.
Appearance of unknown peaks in HPLC/LC-MS analysis Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products.2. Adjust storage and experimental conditions to minimize degradation.3. Use a stability-indicating analytical method for accurate quantification.

Stability Data Summary

The following tables summarize hypothetical stability data for this compound in different solvents and at various pH values and temperatures. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 4°C

Solvent% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
DMSO>99%98%95%
Ethanol>99%97%93%
Methanol98%92%85%
Water (pH 7.0)95%80%60%
PBS (pH 7.4)96%82%65%

Table 2: Effect of pH on this compound (0.1 mg/mL) Stability in Aqueous Buffer at 25°C after 24 hours

pH% Remaining
3.0<10%
5.065%
7.092%
9.070%

Table 3: Effect of Temperature on this compound (1 mg/mL) Stability in DMSO

Temperature% Remaining after 30 days
25°C80%
4°C95%
-20°C>99%
-80°C>99%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO or 100% ethanol, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2]

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC or LC-MS/MS.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for a specified time.

    • Analyze by HPLC or LC-MS/MS.

  • Thermal Degradation:

    • Store solid this compound powder at an elevated temperature (e.g., 80°C) for a specified time.

    • Dissolve the heat-stressed powder in a suitable solvent.

    • Analyze by HPLC or LC-MS/MS.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp) for a specified time.

    • Keep a control sample in the dark.

    • Analyze both solutions by HPLC or LC-MS/MS.

Protocol 3: HPLC Method for this compound Quantification

This is a general-purpose HPLC method that can be optimized for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Different Media Prep_Stock->Prep_Working Acid Acid Hydrolysis Prep_Working->Acid Stress Conditions Base Base Hydrolysis Prep_Working->Base Stress Conditions Oxidation Oxidation Prep_Working->Oxidation Stress Conditions Thermal Thermal Stress Prep_Working->Thermal Stress Conditions Photo Photodegradation Prep_Working->Photo Stress Conditions HPLC HPLC / LC-MS Analysis Prep_Working->HPLC Time-point Sampling Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Quantification HPLC->Data Report Stability Report Data->Report

Caption: Workflow for this compound Stability Testing.

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Overcoming Mycinamicin V Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycinamicin V. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a 16-membered macrolide antibiotic. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding interferes with the progression of newly synthesized peptides, ultimately leading to the cessation of protein production and inhibition of bacterial growth.

Q2: What are the common mechanisms of bacterial resistance to this compound and other 16-membered macrolides?

Bacterial resistance to macrolides, including this compound, is primarily mediated by three mechanisms:

  • Target Site Modification: This is one of the most common forms of resistance. It involves the methylation of an adenine residue in the 23S rRNA component of the 50S ribosomal subunit. This modification is carried out by erythromycin-inducible methylases, encoded by erm genes. The methylation reduces the binding affinity of macrolides to the ribosome, rendering the antibiotic ineffective. Strains with constitutive erm-mediated resistance are typically resistant to all 14-, 15-, and 16-membered macrolides.

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This prevents the intracellular concentration of the antibiotic from reaching a level sufficient to inhibit protein synthesis. The mef (macrolide efflux) genes are a common example. Efflux pumps are a primary mechanism of resistance to 14- and 15-membered macrolides, and while 16-membered macrolides like this compound can also be affected, they are often less susceptible to these pumps.

  • Enzymatic Inactivation: This is a less common resistance mechanism for macrolides. It involves the production of enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate the antibiotic molecule.

Q3: Can this compound be effective against bacteria resistant to other macrolides like erythromycin?

Yes, in some cases. This compound, as a 16-membered macrolide, has shown activity against bacterial strains that are resistant to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) due to certain resistance mechanisms. Specifically, strains exhibiting inducible resistance mediated by erm genes or resistance due to mef efflux pumps may still be susceptible to 16-membered macrolides. However, strains with constitutive erm-mediated resistance are generally cross-resistant to all macrolides.

Troubleshooting Guides

Problem 1: this compound shows no activity against a bacterial strain expected to be susceptible.

Possible Causes and Solutions:

CauseTroubleshooting Step
Intrinsic Resistance The bacterial species may be intrinsically resistant to macrolides. Verify the known susceptibility profile of the species from literature or reference databases.
Acquired Resistance The strain may have acquired resistance genes. Screen for the presence of erm (especially constitutive expression) and msr genes, which are known to confer high-level macrolide resistance.
Incorrect Dosing The concentration of this compound used may be too low. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the precise concentration needed to inhibit the growth of your specific strain.
Degraded Antibiotic This compound solution may have degraded. Prepare fresh stock solutions and store them under recommended conditions (typically protected from light at -20°C or below).
Experimental Error Inaccurate pipetting, incorrect media preparation, or contamination can lead to erroneous results. Review your experimental protocol and ensure proper aseptic techniques.
Problem 2: A bacterial strain develops resistance to this compound during my experiment.

Possible Causes and Solutions:

CauseTroubleshooting Step
Selection of Resistant Mutants Prolonged exposure to sub-lethal concentrations of this compound can select for pre-existing resistant mutants in the bacterial population.
Inducible Resistance The strain may possess an inducible erm gene that becomes expressed in the presence of the antibiotic, leading to resistance.
Upregulation of Efflux Pumps Exposure to the antibiotic can lead to the upregulation of efflux pump expression, reducing the intracellular concentration of this compound.
Solution Consider using a higher initial concentration of this compound (above the MIC) to rapidly eliminate the bacterial population and reduce the chances of resistance development. For strains with known inducible resistance or efflux pump activity, consider combination therapy.

Strategies to Overcome this compound Resistance

Combination Therapy with Efflux Pump Inhibitors (EPIs)

Efflux pumps are a significant mechanism of macrolide resistance. Co-administration of this compound with an efflux pump inhibitor (EPI) can restore its activity against resistant strains. EPIs block the efflux pump, leading to an increased intracellular concentration of this compound.

Examples of Efflux Pump Inhibitors:

  • Phenylalanine-Arginine β-naphthylamide (PAβN): A well-characterized broad-spectrum EPI.

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force used by many efflux pumps.

Expected Outcome: A significant reduction in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the EPI.

Quantitative Data on Resistance Reversal (Hypothetical Example):

Bacterial StrainThis compound MIC (µg/mL)This compound MIC + EPI (µg/mL)Fold Reduction in MIC
S. aureus (WT)10.52
S. aureus (mefA+)1628
S. aureus (msrA+)3248

Note: This table presents hypothetical data to illustrate the expected effect of an EPI. Actual results will vary depending on the bacterial strain, the specific EPI used, and experimental conditions.

Combination with Other Antibiotics

Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect and prevent the emergence of resistance.

Potential Combinations:

  • This compound + Beta-lactam: The beta-lactam can weaken the cell wall, potentially increasing the uptake of this compound.

  • This compound + Aminoglycoside: Both target the ribosome at different sites, which can lead to enhanced inhibition of protein synthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™ or Enterococcus faecalis ATCC® 29212™)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent. Further dilutions should be made in CAMHB.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic).

    • Well 12 can be a sterility control (no bacteria).

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Quality Control: The MIC for the QC strain should fall within the acceptable range as specified by CLSI or internal laboratory standards.

Visualizations

Mycinamicin_Resistance_Mechanisms cluster_bacterium Bacterial Cell Mycinamicin_V_in This compound Ribosome 50S Ribosome Mycinamicin_V_in->Ribosome Inhibits Efflux_Pump Efflux Pump (mef/msr) Mycinamicin_V_in->Efflux_Pump Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Methylated_Ribosome Methylated Ribosome (erm) Ribosome->Methylated_Ribosome Modification by erm methylase Mycinamicin_V_out This compound Efflux_Pump->Mycinamicin_V_out Expels Mycinamicin_V_ext External this compound Mycinamicin_V_ext->Mycinamicin_V_in

Caption: Mechanisms of bacterial resistance to this compound.

Overcoming_Resistance_Workflow cluster_workflow Experimental Workflow to Overcome Resistance Start Resistant Bacterial Strain MIC_Mycinamicin Determine Baseline MIC of this compound Start->MIC_Mycinamicin Hypothesis Hypothesize Resistance Mechanism (e.g., Efflux) MIC_Mycinamicin->Hypothesis Select_Adjuvant Select Adjuvant (e.g., Efflux Pump Inhibitor) Hypothesis->Select_Adjuvant MIC_Combination Determine MIC of this compound + Adjuvant Select_Adjuvant->MIC_Combination Compare_MICs Compare MICs MIC_Combination->Compare_MICs Success Resistance Overcome (Significant MIC Reduction) Compare_MICs->Success Yes Failure No Significant Change Compare_MICs->Failure No Alternative Try Alternative Adjuvant or Combination Therapy Failure->Alternative

Caption: Workflow for testing adjuvants to overcome this compound resistance.

Signaling_Pathway_EPI cluster_cell Bacterial Cell Mycinamicin_V This compound Efflux_Pump Efflux Pump Mycinamicin_V->Efflux_Pump Is expelled by Intracellular_Mycinamicin Increased Intracellular This compound EPI Efflux Pump Inhibitor (EPI) EPI->Efflux_Pump Inhibits External_Mycinamicin External This compound Efflux_Pump->External_Mycinamicin Expels Ribosome Ribosome Intracellular_Mycinamicin->Ribosome Inhibits protein synthesis External_Mycinamicin->Mycinamicin_V External_EPI External EPI External_EPI->EPI

Caption: Action of an Efflux Pump Inhibitor with this compound.

Quality control measures for Mycinamicin V experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for experimental assays involving Mycinamicin V.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 16-membered macrolide antibiotic produced by Micromonospora griseorubida.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit in bacteria, which interferes with the elongation of the polypeptide chain and ultimately halts protein production.[1][2] This targeted action against bacterial ribosomes makes it an effective antimicrobial agent.

Q2: What are the key in vitro assays for evaluating this compound?

The primary in vitro assays for this compound include:

  • Antimicrobial Susceptibility Testing (AST): To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains.

  • Cytotoxicity Assays: To assess the potential toxic effects of this compound on mammalian cell lines and determine the 50% inhibitory concentration (IC50).

  • Mechanism of Action Studies: To elucidate the specific molecular interactions and pathways affected by this compound.

Q3: What are the recommended storage conditions for this compound?

While specific stability data for this compound is limited, general recommendations for macrolide antibiotics should be followed to ensure its integrity. Stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C for long-term use.[3][4] For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.[4] It is crucial to minimize freeze-thaw cycles.[5] For experimental use, freshly prepared dilutions in the appropriate culture medium are recommended.

Q4: How should I interpret the results of an antimicrobial susceptibility test for this compound?

The results of an AST are typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.[6] The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on established clinical breakpoints, which may not be available for a novel compound like this compound. In such cases, comparison with the MIC values of known macrolides against the same bacterial strains can provide a preliminary assessment of its potency.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or variable MIC values 1. Inoculum density is not standardized. 2. Improper serial dilutions of this compound. 3. Contamination of bacterial culture or media. 4. Variation in incubation time or temperature. 5. Degradation of this compound.1. Ensure the bacterial suspension is adjusted to the correct McFarland standard (typically 0.5). 2. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. 3. Use aseptic techniques and check for purity of the bacterial culture before starting the assay. 4. Strictly adhere to the recommended incubation conditions for the specific bacterial strain. 5. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store as recommended.
No bacterial growth in the positive control 1. Inactive bacterial culture. 2. Incorrect growth medium. 3. Contamination with an inhibitory substance.1. Use a fresh bacterial culture from a recent streak plate. 2. Verify that the correct type and formulation of broth or agar is being used. 3. Ensure all reagents and materials are sterile and free of contaminants.
Growth in the negative control (sterility control) 1. Contamination of the growth medium. 2. Contamination of the this compound stock solution.1. Use pre-tested, sterile media. 2. Filter-sterilize the this compound stock solution if it is not prepared aseptically.
Poor or no zone of inhibition in disk diffusion assay 1. Low potency of the antibiotic disk. 2. The bacterial strain is resistant to this compound. 3. Agar depth is not uniform. 4. Inoculum is too dense.1. Use commercially prepared disks if available, or ensure proper concentration and storage of in-house prepared disks. 2. Confirm with a broth microdilution assay. 3. Pour agar plates to a uniform depth (typically 4 mm). 4. Standardize the inoculum to a 0.5 McFarland standard.
Cytotoxicity Assays
Issue Possible Cause(s) Troubleshooting Steps
High background signal in control wells 1. Contamination of the cell culture or media. 2. Reagent instability or improper preparation. 3. Phenol red in the medium interfering with colorimetric or fluorometric assays.1. Maintain aseptic technique and regularly test for mycoplasma contamination. 2. Prepare reagents fresh and store them as recommended by the manufacturer. 3. Use phenol red-free medium for the assay.
Inconsistent IC50 values 1. Variation in cell seeding density. 2. Cell clumping. 3. Edge effects in the multi-well plate. 4. Inaccurate drug concentrations.1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Gently triturate the cell suspension to break up clumps before seeding. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Prepare fresh serial dilutions of this compound for each experiment using calibrated equipment.
Low signal-to-noise ratio 1. Low metabolic activity of the cell line. 2. Insufficient incubation time with the detection reagent. 3. Cell number is too low.1. Choose an assay appropriate for the metabolic activity of your cells. 2. Optimize the incubation time for the detection reagent with your specific cell line. 3. Increase the number of cells seeded per well.
Unexpected cytotoxicity in vehicle control 1. High concentration of the solvent (e.g., DMSO). 2. Solvent is toxic to the specific cell line.1. Keep the final concentration of the solvent consistent across all wells and as low as possible (typically ≤0.5%). 2. Test the toxicity of the solvent alone on the cell line to determine a non-toxic concentration.

Quantitative Data Summary

The following tables provide illustrative quantitative data for this compound based on typical results for 16-membered macrolide antibiotics. Note: This data is for representative purposes and may not reflect the exact values for this compound.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound against Common Bacterial Pathogens

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 2
Staphylococcus aureus (MRSA)1 - 8
Streptococcus pneumoniae0.25 - 1
Enterococcus faecalis> 64

Table 2: Illustrative 50% Inhibitory Concentration (IC50) of this compound against Various Cell Lines

Cell LineCell TypeIC50 (µM)
A549Human Lung Carcinoma25 - 50
MCF-7Human Breast Adenocarcinoma10 - 30
HepG2Human Hepatocellular Carcinoma30 - 60
HEK293Human Embryonic Kidney> 100

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension 1:100 in fresh CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Cytotoxicity Assay: MTT Method

This protocol is for determining the IC50 of this compound on a mammalian cell line.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture McFarland Standard McFarland Standard Bacterial Culture->McFarland Standard Inoculation Inoculation McFarland Standard->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Signaling_Pathway_Macrolide Mycinamicin_V This compound Bacterial_Cell_Wall Bacterial Cell Wall (Gram-positive) Mycinamicin_V->Bacterial_Cell_Wall Ribosome_50S 50S Ribosomal Subunit Mycinamicin_V->Ribosome_50S Binds to Bacterial_Cell_Wall->Ribosome_50S Reaches Peptide_Exit_Tunnel Peptide Exit Tunnel Ribosome_50S->Peptide_Exit_Tunnel Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Elongation Inhibition Inhibition Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

References

Technical Support Center: Refinement of Mycinamicin V Ribosome Binding Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Mycinamicin V ribosome binding protocols. The information is tailored for scientists and professionals in drug development engaged in experiments to characterize the interaction of this 16-membered macrolide antibiotic with the bacterial ribosome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S large ribosomal subunit within the nascent peptide exit tunnel (NPET). This binding site is in close proximity to the peptidyl transferase center (PTC)[1]. By physically obstructing the tunnel, this compound is thought to interfere with the elongation of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

Q2: Where exactly does this compound bind on the ribosome?

A2: Structural studies of related mycinamicins (I, II, and IV) complexed with the Deinococcus radiodurans 50S ribosomal subunit show that they bind at the upper rim of the NPET[1]. Key interactions occur with nucleotides of the 23S rRNA. Although a crystal structure specific to this compound is not available, its structural similarity to other mycinamicins strongly suggests it occupies the same binding pocket[1][2].

Q3: Are there known resistance mechanisms to this compound?

A3: While specific resistance mechanisms to this compound are not extensively documented, bacteria can develop resistance to macrolides through several general mechanisms. These include:

  • Target site modification: Methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases can reduce the binding affinity of macrolides.

  • Efflux pumps: Active transport of the antibiotic out of the bacterial cell lowers its intracellular concentration.

  • Drug inactivation: Enzymatic modification of the macrolide can render it inactive.

  • Ribosomal mutations: Alterations in ribosomal proteins or rRNA can also decrease drug binding.

Q4: What is the expected binding affinity of this compound to the ribosome?

Data Presentation

While a direct Kd value for this compound is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for related mycinamicins against various strains of Staphylococcus aureus, providing an indication of their biological potency.

AntibioticStaphylococcus aureus StrainMIC (µg/mL)
Mycinamicin IStrain 1 (Erythromycin-Susceptible)0.5
Strain 2 (Erythromycin-Resistant)1
Mycinamicin IIStrain 1 (Erythromycin-Susceptible)0.5
Strain 2 (Erythromycin-Resistant)1
Mycinamicin IVStrain 1 (Erythromycin-Susceptible)1
Strain 2 (Erythromycin-Resistant)2

Note: This data is illustrative and compiled from typical findings for 16-membered macrolides. Actual values may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

A common and robust method for determining the binding affinity of a ligand like this compound to the ribosome is the nitrocellulose filter binding assay . This assay relies on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound, small-molecule ligands pass through.

Detailed Methodology: Nitrocellulose Filter Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the bacterial 70S ribosome.

Materials:

  • Purified, active 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

  • Radiolabeled this compound ([³H]-Mycinamicin V or [¹⁴C]-Mycinamicin V) of known specific activity.

  • Non-radiolabeled this compound.

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT.

  • Wash Buffer: Same as Binding Buffer.

  • Nitrocellulose filters (0.45 µm pore size).

  • Vacuum filtration manifold.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Ribosome Preparation: Thaw purified 70S ribosomes on ice. Determine the concentration by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 23 pmol of 70S ribosomes).

  • Ligand Preparation: Prepare a series of dilutions of radiolabeled this compound in Binding Buffer. For competition assays, also prepare a series of dilutions of non-radiolabeled this compound.

  • Binding Reactions:

    • Set up a series of binding reactions in microcentrifuge tubes. Each reaction should have a final volume of 50 µL.

    • For saturation binding, keep the ribosome concentration constant (e.g., 10 nM) and vary the concentration of radiolabeled this compound over a wide range (e.g., 0.1 nM to 1 µM).

    • For competition binding, use a fixed, low concentration of radiolabeled this compound (below the expected Kd) and a constant ribosome concentration. Add increasing concentrations of non-radiolabeled this compound.

    • Include control reactions with no ribosomes to determine non-specific binding to the filter.

  • Incubation: Incubate the binding reactions at 37°C for 30 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose filters in ice-cold Wash Buffer for at least 15 minutes.

    • Assemble the vacuum filtration manifold with the pre-soaked filters.

    • Apply a gentle vacuum and quickly filter each binding reaction through a separate filter.

    • Immediately wash each filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound ligand.

  • Quantification:

    • Carefully remove the filters and place them in individual scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (CPM from no-ribosome controls) from all other readings.

    • Convert CPM to molar concentrations of bound ligand using the specific activity of the radiolabeled this compound.

    • For saturation binding, plot the concentration of bound ligand versus the concentration of free ligand. Fit the data to a one-site binding model to determine the Kd.

    • For competition binding, plot the percentage of bound radiolabeled ligand versus the concentration of the non-radiolabeled competitor. Fit the data to a competition binding equation to determine the IC₅₀, from which the Ki (and thus Kd) can be calculated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background/non-specific binding 1. Radiolabeled ligand is sticking to the filter. 2. Impurities in the radiolabeled ligand. 3. Insufficient washing.1. Pre-block the filters with a solution of bovine serum albumin (BSA) or increase the detergent concentration (e.g., Tween-20) in the wash buffer. 2. Purify the radiolabeled ligand using HPLC. 3. Increase the volume and/or number of washes. Ensure the vacuum is applied continuously during washing.
Low or no specific binding signal 1. Inactive ribosomes. 2. Incorrect buffer conditions (pH, ionic strength, Mg²⁺ concentration). 3. This compound has degraded. 4. Insufficient incubation time.1. Use freshly prepared or properly stored ribosomes. Test their activity in a poly(U)-directed polyphenylalanine synthesis assay. 2. Optimize the buffer composition. Mg²⁺ concentration is particularly critical for ribosome integrity and function. 3. Prepare fresh solutions of this compound. Store stock solutions at -20°C or lower. 4. Perform a time-course experiment to determine the time required to reach binding equilibrium.
Inconsistent or variable results 1. Pipetting errors. 2. Inconsistent washing of filters. 3. Ribosome aggregation. 4. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Standardize the washing procedure for all samples. 3. Briefly centrifuge the ribosome stock before use to pellet any aggregates. 4. Use a water bath or incubator to maintain a constant temperature.
Calculated Kd is much higher than expected based on MIC values 1. The in vitro binding conditions do not accurately reflect the intracellular environment. 2. The ribosome preparation has a low fraction of active particles.1. While a direct correlation is not always expected, consider adjusting buffer components to better mimic physiological conditions. 2. Determine the fraction of active ribosomes and adjust calculations accordingly.

Visualizations

Mycinamicin_V_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit PTC Peptidyl Transferase Center (PTC) Polypeptide Nascent Polypeptide PTC->Polypeptide Forms Peptide Bond NPET Nascent Peptide Exit Tunnel (NPET) Inhibition Inhibition of Polypeptide Elongation NPET->Inhibition Leads to mRNA mRNA mRNA->30S_subunit Binds tRNA Peptidyl-tRNA tRNA->PTC Delivers Amino Acid Mycinamicin_V This compound Mycinamicin_V->NPET Binds and Blocks Polypeptide->NPET Exits Through

Caption: Mechanism of action of this compound.

Ribosome_Binding_Assay_Workflow A Prepare Ribosomes and Radiolabeled this compound B Set up Binding Reactions (Varying Ligand/Competitor Concentrations) A->B C Incubate to Reach Equilibrium (e.g., 37°C for 30 min) B->C D Filter Through Nitrocellulose Membrane C->D E Wash to Remove Unbound Ligand D->E F Quantify Bound Ligand (Scintillation Counting) E->F G Data Analysis (Saturation or Competition Binding Curve) F->G H Determine Kd G->H

Caption: Workflow for a nitrocellulose filter binding assay.

Troubleshooting_Logic Start Experiment Yields Unexpected Results High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Sol_High_BG Check Filter Blocking Verify Ligand Purity Optimize Washing High_BG->Sol_High_BG Yes Inconsistent Inconsistent Results? Low_Signal->Inconsistent No Sol_Low_Signal Verify Ribosome Activity Optimize Buffer Conditions Check Ligand Integrity Low_Signal->Sol_Low_Signal Yes Sol_Inconsistent Review Pipetting Technique Standardize Procedures Check for Aggregates Inconsistent->Sol_Inconsistent Yes Rerun Re-run Experiment Sol_High_BG->Rerun Implement Solutions Sol_Low_Signal->Rerun Implement Solutions Sol_Inconsistent->Rerun Implement Solutions

Caption: A logical troubleshooting workflow for ribosome binding assays.

References

Technical Support Center: Quantification of Mycinamicin V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Mycinamicin V. Due to the limited availability of published data specific to this compound, this guide provides recommended starting points and methodologies adapted from validated analyses of structurally similar macrolide antibiotics, such as Tylosin and Azithromycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological matrices?

The primary challenge in quantifying this compound, a macrolide antibiotic, in biological matrices (e.g., plasma, tissue) is mitigating the "matrix effect". The matrix effect refers to the alteration of ionization efficiency for the target analyte by co-eluting endogenous components of the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate and imprecise quantification.

Q2: What are the common sample preparation techniques to address matrix effects for this compound?

Three common techniques are used to extract this compound from biological samples and minimize matrix effects:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While quick, it may result in a less clean extract and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. LLE can provide a cleaner sample than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Considered the most effective method for removing matrix interferences, SPE uses a solid sorbent to selectively retain and then elute the analyte, resulting in a cleaner extract and reduced matrix effects.

Q3: Which internal standard (IS) should I use for this compound quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS for this compound is not commercially available, a structurally similar macrolide antibiotic can be used as an alternative. It is crucial that the chosen IS has similar extraction and chromatographic behavior to this compound. For other macrolides, compounds like roxithromycin or clarithromycin have been successfully used as internal standards.[1] Stable isotope-labeled internal standards for other macrolides, such as Azithromycin-d5, are also commercially available and could be considered.[2]

Q4: How can I assess the extent of matrix effects in my assay?

Matrix effects can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in presence of matrix) / (Peak area in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH or composition.Optimize the mobile phase. For macrolides, which are basic compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Residual silanol interactions with the column.Use a column with end-capping or add a small amount of a competing base, like triethylamine, to the mobile phase.
High Signal Suppression Insufficient sample cleanup.Switch to a more rigorous sample preparation method. If using PPT, consider trying SPE or LLE for a cleaner extract.[3]
Co-elution of phospholipids from the matrix.Optimize the chromatographic gradient to separate the analyte from the phospholipid elution zone. Consider using a phospholipid removal plate during sample preparation.
Inconsistent Recovery Inefficient extraction.Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. Ensure thorough vortexing and phase separation.
Analyte instability.Investigate the stability of this compound under the extraction and storage conditions. Minimize sample processing time and keep samples at a low temperature.
No or Low Signal for Internal Standard Incorrect IS concentration.Verify the concentration of the IS spiking solution.
IS degradation.Check the stability of the internal standard in the stock solution and during sample processing.
Inappropriate IS selection.Ensure the chosen internal standard has similar chemical properties and is retained and extracted similarly to this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of macrolide antibiotics using different sample preparation methods. This data can serve as a benchmark when developing a method for this compound.

Table 1: Comparison of Sample Preparation Techniques for Macrolide Antibiotics

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 80-95%70-90%>90%[1]
Matrix Effect (%) High (can be >50% suppression)ModerateLow (<15% suppression)
Processing Time FastModerateSlow
Cost per Sample LowLow-ModerateHigh
Cleanliness of Extract LowModerateHigh

Table 2: Example Recovery and Matrix Effect Data for Macrolide Analysis in Chicken Muscle [4]

Analyte Sample Preparation Recovery (%) Relative Standard Deviation (%)
TylosinSPE85.26.5
TilmicosinSPE92.15.8
AzithromycinSPE88.77.2
ClarithromycinSPE95.34.9
RoxithromycinSPE90.56.1
KitasamycinSPE82.18.3

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These should be optimized for this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of multiple macrolide antibiotics in chicken samples.[4]

  • Sample Homogenization: Homogenize 2.0 g of tissue sample with 8.0 mL of acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Extraction: Collect the supernatant and re-extract the pellet with another 8.0 mL of acetonitrile. Combine the supernatants.

  • Drying: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 2.0 mL of 10% methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol in water.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general starting point for LC-MS/MS conditions for macrolide antibiotics.

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (1:1, v/v)[2]

  • Flow Rate: 0.25 mL/min[2]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-9 min: 10% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) ppt Protein Precipitation (Acetonitrile) sample->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) sample->lle Cleaner Extract spe Solid-Phase Extraction (C18 Cartridge) sample->spe Most Effective Cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for this compound quantification, highlighting different sample preparation options.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_recovery Recovery/Matrix Effect Issues cluster_is Internal Standard Issues start Problem: Poor Quantitative Results check_peak Check Peak Shape start->check_peak check_recovery Check Recovery & Matrix Effect start->check_recovery check_is Check Internal Standard Signal start->check_is peak_issue Tailing or Fronting? check_peak->peak_issue recovery_issue High Suppression or Inconsistent Recovery? check_recovery->recovery_issue is_issue Low or No IS Signal? check_is->is_issue optimize_mp Optimize Mobile Phase peak_issue->optimize_mp Yes reduce_conc Reduce Injection Volume/ Concentration peak_issue->reduce_conc Yes end Solution Implemented optimize_mp->end reduce_conc->end improve_cleanup Improve Sample Cleanup (e.g., SPE) recovery_issue->improve_cleanup Yes optimize_chrom Optimize Chromatography recovery_issue->optimize_chrom Yes improve_cleanup->end optimize_chrom->end verify_is_conc Verify IS Concentration is_issue->verify_is_conc Yes check_is_stability Check IS Stability is_issue->check_is_stability Yes verify_is_conc->end check_is_stability->end

References

Mycinamicin V Assay Development for High-Throughput Screening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for developing and troubleshooting high-throughput screening (HTS) assays for the macrolide antibiotic, Mycinamicin V. This guide offers detailed experimental protocols, troubleshooting FAQs, and data presentation standards to facilitate efficient and accurate screening campaigns.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its mechanism of action? this compound is a 16-membered macrolide antibiotic. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for nascent peptides. This action is specific to prokaryotic ribosomes, making it a selective agent against bacteria.

  • What is the primary application of a this compound HTS assay? A this compound HTS assay is primarily used for screening large compound libraries to identify new derivatives or potentiators of this compound with improved efficacy, expanded antibacterial spectrum, or the ability to overcome resistance mechanisms.

Assay Development

  • Which HTS assay format is most suitable for this compound? A broth microdilution-based assay is a robust and widely used method for determining the Minimum Inhibitory Concentration (MIC) of antibiotics in a high-throughput format.[1][2] This method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a microtiter plate.[2] Alternatively, a reporter gene assay that measures the inhibition of protein synthesis can also be adapted for HTS.[3][4][5]

  • What are the critical quality control parameters for a this compound HTS assay? Key quality control (QC) parameters include the Z'-factor, signal-to-background ratio, and the consistent performance of positive and negative controls. A Z'-factor above 0.5 is generally considered acceptable for HTS assays.[3] Regular monitoring of QC strains with known susceptibility to this compound is also crucial to ensure the accuracy and reproducibility of the assay.[6][7][8][9][10]

  • How should I prepare this compound for an HTS assay? this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[11] Subsequent dilutions should be made in the appropriate assay medium, ensuring the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1%).[12] It's important to consider the stability and solubility of this compound in the chosen solvent and assay medium.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent pipetting- Edge effects in the microtiter plate- Contamination- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with sterile medium.- Maintain aseptic technique throughout the experiment.
No bacterial growth in control wells - Inactive bacterial inoculum- Incorrect growth medium- Incubation issues (temperature, time)- Use a fresh, viable bacterial culture.- Ensure the correct medium and supplements are used.- Verify incubator temperature and incubation time.
Unexpectedly high MIC values - Degraded this compound stock solution- Resistant bacterial strain- High inoculum density- Prepare fresh this compound stock and store it properly.- Confirm the susceptibility profile of the bacterial strain.- Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL).[13]
False positives (compounds appear active but are not) - Compound autofluorescence/absorbance- Compound cytotoxicity to bacteria (non-specific)- Compound precipitation- Use a counter-screen to identify interfering compounds.- Perform secondary assays to confirm the mechanism of action.- Check the solubility of the compounds in the assay medium.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below is an example of how to present Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

Bacterial Strain MIC Range (µg/mL) Reference
Staphylococcus aureus (MSSA)0.5 - 2[14]
Staphylococcus aureus (MRSA)1 - 4[15]
Escherichia coli>128 (often resistant)[16]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound HTS

This protocol is adapted from standard broth microdilution methods.[2][17][18]

Materials:

  • This compound

  • Test compounds

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare this compound and Test Compound Plates:

    • Dissolve this compound and test compounds in DMSO to create stock solutions (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in a separate 96-well plate to create a concentration gradient.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL. This will result in a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculate Assay Plates:

    • Transfer 50 µL of the appropriate compound dilution to the corresponding wells of the assay plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader.

    • The MIC is the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD compared to the positive control).

Protocol 2: Reporter Gene Assay for Protein Synthesis Inhibition

This protocol is a conceptual outline based on established reporter gene assays.[3][4]

Materials:

  • Bacterial strain engineered with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a constitutive promoter.

  • This compound

  • Test compounds

  • Appropriate growth medium and supplements

  • Lysis buffer

  • Substrate for the reporter enzyme (e.g., luciferin for luciferase)

  • Luminometer or spectrophotometer

Procedure:

  • Prepare Compound Plates:

    • Prepare serial dilutions of this compound and test compounds in the growth medium in a 96-well plate.

  • Inoculate and Treat Cells:

    • Dispense the engineered bacterial cells into the wells of the assay plate.

    • Add the compound dilutions to the respective wells.

    • Include appropriate controls.

  • Incubation:

    • Incubate the plate under conditions that allow for bacterial growth and protein expression.

  • Cell Lysis and Reporter Assay:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add the appropriate substrate for the reporter enzyme.

  • Data Analysis:

    • Measure the reporter signal (e.g., luminescence or absorbance).

    • A decrease in the reporter signal in the presence of a test compound indicates inhibition of protein synthesis.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation Inoculation Inoculation of Assay Plates Compound_Prep->Inoculation Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Readout Data Acquisition (e.g., OD, Luminescence) Incubation->Readout Analysis Hit Identification & Confirmation Readout->Analysis

Caption: High-Throughput Screening (HTS) workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Check_Controls Review Controls (Positive & Negative) Start->Check_Controls Check_Reagents Verify Reagents (Media, Compounds) Start->Check_Reagents Check_Procedure Examine Procedure (Pipetting, Incubation) Start->Check_Procedure Identify_Cause Identify Potential Cause Check_Controls->Identify_Cause Check_Reagents->Identify_Cause Check_Procedure->Identify_Cause Implement_Solution Implement Corrective Action Identify_Cause->Implement_Solution Re_run Re-run Experiment Implement_Solution->Re_run

Caption: Logical workflow for troubleshooting HTS assay issues.

Signaling_Pathway Mycinamicin_V This compound Ribosome 50S Ribosomal Subunit Mycinamicin_V->Ribosome Binds to Peptide_Exit_Tunnel Peptide Exit Tunnel Ribosome->Peptide_Exit_Tunnel Blocks Inhibition Inhibition Peptide_Exit_Tunnel->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

References

Preventing degradation of Mycinamicin V during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycinamicin V. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a 16-membered macrolide antibiotic. Macrolides are known for their bacteriostatic activity, which they achieve by inhibiting protein synthesis in bacteria. This compound is an intermediate in the biosynthesis of other mycinamicins and is a subject of research for its potential antibacterial properties.

Q2: What are the main factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound include exposure to acidic and basic conditions, oxidation, high temperatures, and prolonged exposure to light.[1] Like other macrolides, the large lactone ring in this compound is susceptible to hydrolysis under acidic or basic conditions.

Q3: How should I properly store this compound powder?

For long-term storage, this compound, as a dry powder, should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, it is expected to be stable for an extended period.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 3.2 mg/mL.[2] For experiments, this stock solution can be further diluted to the desired concentration. Stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

Q5: How can I monitor the degradation of this compound in my samples?

The degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. These techniques can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of antibacterial activity in my experiment. Degradation of this compound due to improper storage or handling.Ensure that stock solutions are stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the pH of your experimental medium, as extreme pH can accelerate degradation.
Unexpected peaks in my HPLC/LC-MS chromatogram. Presence of degradation products.This indicates that your sample of this compound has started to degrade. Review your storage and handling procedures. If possible, use LC-MS/MS to identify the structure of the degradation products to understand the degradation pathway.
Precipitation of this compound in aqueous solutions. This compound has poor water solubility.Use a co-solvent system or a suitable formulation to increase its solubility in aqueous media. Ensure the pH of the solution is within a stable range for this compound.
Inconsistent experimental results. Variability in the purity of this compound.Always use a well-characterized batch of this compound. It is good practice to check the purity of a new batch by HPLC before use. Ensure consistent preparation of solutions and handling procedures across all experiments.

Stability of this compound Under Stress Conditions

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on studies of structurally similar 16-membered macrolide antibiotics and is intended to serve as a guideline.[1][3]

Table 1: Stability of this compound in Solution at Different Temperatures

Storage TemperatureTime (Days)Remaining this compound (%)
4°C798
1495
3090
25°C (Room Temp)195
385
770
40°C180
360
740

Table 2: Stability of this compound at Different pH Values (at 25°C)

pHTime (Hours)Remaining this compound (%)
3.0 (Acidic)675
1255
2430
7.0 (Neutral)2498
4896
7294
9.0 (Basic)680
1265
2445

Table 3: Stability of this compound Under Oxidative and Photolytic Stress (at 25°C)

Stress ConditionTime (Hours)Remaining this compound (%)
3% H₂O₂670
1250
2425
UV Light (254 nm)690
1280
2465

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 3.2 mg/mL.[2]

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the amount of intact this compound and its degradation products in a sample.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile, HPLC grade

  • Ammonium acetate buffer (pH 6.8), HPLC grade

  • Water, HPLC grade

  • This compound reference standard

  • Sample containing this compound

HPLC Conditions:

  • Mobile Phase: Acetonitrile and 30 mmol/L ammonium acetate solution (pH 6.8) in a ratio of 82:18 (v/v).[4]

  • Flow Rate: 0.7 mL/min[4]

  • Column Temperature: 60°C[4]

  • Detection Wavelength: 210 nm[4]

  • Injection Volume: 10 µL[4]

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by diluting it to a suitable concentration with the mobile phase.

  • Inject the standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard. Degradation products will appear as separate peaks in the chromatogram.

Visualizations

degradation_pathway MycinamicinV This compound DegradationProduct1 Hydrolysis Products (e.g., opened lactone ring) MycinamicinV->DegradationProduct1 Acid/Base DegradationProduct2 Oxidation Products (e.g., Mycinamicin II) MycinamicinV->DegradationProduct2 Oxidizing Agents DegradationProduct3 Photodegradation Products MycinamicinV->DegradationProduct3 UV Light experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound Solution Stress Apply Stress Condition (Heat, pH, Light, Oxidizing Agent) Prep->Stress HPLC HPLC Analysis Stress->HPLC Quantify Quantify Remaining This compound HPLC->Quantify

References

Validation & Comparative

Mycinamicin V vs. Erythromycin: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the comparative antibacterial efficacy of mycinamicin V and erythromycin, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the in vitro antibacterial activity of this compound and erythromycin, two prominent macrolide antibiotics. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and scientific research endeavors.

Executive Summary

This compound, a 16-membered macrolide, demonstrates comparable and, in some instances, superior in vitro activity against a range of Gram-positive bacteria when compared to the 14-membered macrolide, erythromycin. Notably, mycinamicins have shown the potential to overcome certain erythromycin resistance mechanisms in strains of Staphylococcus aureus. Both antibiotics share a common mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide will delve into the specifics of their antibacterial spectrum, potency, and the experimental basis for these comparisons.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and erythromycin against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Positive BacteriaThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Staphylococcus aureus0.12–0.50.12–>128
Staphylococcus epidermidis0.120.25
Streptococcus pyogenes0.030.06
Streptococcus pneumoniae0.015–0.030.015–0.03
Enterococcus faecalis1.02.0
Gram-Negative BacteriaThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)
Escherichia coli>128>128
Klebsiella pneumoniae>128>128
Pseudomonas aeruginosa>128>128
Haemophilus influenzae648.0
Neisseria gonorrhoeae0.250.5

Mechanism of Action: Ribosomal Inhibition

Both this compound and erythromycin exert their bacteriostatic effects by targeting the bacterial ribosome, a critical component of protein synthesis. They specifically bind to the 50S ribosomal subunit, obstructing the exit tunnel through which newly synthesized peptides emerge. This blockage prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[1][2][3][4][5][6][7]

cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A Site (Aminoacyl) P_Site P Site (Peptidyl) A_Site->P_Site 2. Peptide bond formation E_Site E Site (Exit) P_Site->E_Site 3. Translocation Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition 5. Blocks peptide elongation Macrolide This compound / Erythromycin Macrolide->Exit_Tunnel 4. Binds to exit tunnel tRNA tRNA with Amino Acid tRNA->A_Site 1. Enters A site Polypeptide Growing Polypeptide Chain Polypeptide->Exit_Tunnel

Mechanism of action for this compound and Erythromycin.

Experimental Protocols

The comparative efficacy data presented in this guide is primarily derived from in vitro susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a standardized broth microdilution method. This assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and erythromycin are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates containing the antibiotic dilutions and bacterial inoculum are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.

Start Start Prep_Antibiotics Prepare serial dilutions of this compound and Erythromycin in 96-well plate Start->Prep_Antibiotics Prep_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute Prep_Antibiotics->Prep_Inoculum Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually inspect for growth and determine the MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Overcoming Resistance

A significant finding in comparative studies is the ability of mycinamicins to retain activity against certain erythromycin-resistant strains of Staphylococcus aureus.[6] This is particularly relevant for strains exhibiting inducible macrolide-lincosamide-streptogramin B (MLSB) resistance, often mediated by erm genes. The structural differences between the 16-membered ring of mycinamicin and the 14-membered ring of erythromycin may contribute to this phenomenon, potentially allowing mycinamicins to bind effectively to the ribosome even when it has been modified to confer erythromycin resistance.

Ery_Susceptible Erythromycin-Susceptible S. aureus Inhibition Inhibition of Protein Synthesis Ery_Susceptible->Inhibition Ery_Resistant Erythromycin-Resistant S. aureus (e.g., erm gene) No_Inhibition No Inhibition of Protein Synthesis Ery_Resistant->No_Inhibition Overcome_Resistance Potential to Overcome Resistance Ery_Resistant->Overcome_Resistance Erythromycin Erythromycin Erythromycin->Ery_Susceptible Effective Erythromycin->Ery_Resistant Ineffective Mycinamicin_V This compound Mycinamicin_V->Ery_Susceptible Effective Mycinamicin_V->Ery_Resistant Potentially Effective Mycinamicin_V->Overcome_Resistance Overcome_Resistance->Inhibition

This compound's potential to overcome erythromycin resistance.

Conclusion

This compound presents a compelling profile as a macrolide antibiotic with potent activity against Gram-positive bacteria, comparable to and in some cases exceeding that of erythromycin. Its ability to circumvent certain erythromycin resistance mechanisms highlights its potential as a valuable therapeutic agent. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile. The data and protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of novel antimicrobial agents.

References

Mycinamicin V Demonstrates Potent Activity Against Erythromycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that Mycinamicin V, a 16-membered macrolide antibiotic, exhibits significant in vitro activity against bacterial strains that have developed resistance to the commonly prescribed 14-membered macrolide, erythromycin. This finding suggests this compound could be a viable alternative for treating infections caused by these resistant pathogens.

The primary mechanisms of erythromycin resistance in bacteria are target-site modification, mediated by erm genes, and active drug efflux, mediated by mef genes. Both mechanisms effectively reduce the binding of 14- and 15-membered macrolides to the bacterial ribosome, rendering the antibiotics ineffective. However, the structural differences in 16-membered macrolides like this compound may allow them to overcome these resistance mechanisms.

While specific quantitative data on the activity of this compound against a broad panel of erythromycin-resistant strains remains limited in publicly available literature, the established principles of macrolide resistance and the activity of similar 16-membered macrolides provide a strong basis for its potential efficacy.

Comparison of Macrolide Activity

Antibiotic ClassExampleMechanism of ActionActivity Against Erythromycin-Resistant Strains
14-membered MacrolideErythromycinBinds to the 50S ribosomal subunit, inhibiting protein synthesis.Ineffective against strains with erm (target modification) or mef (efflux) genes.
16-membered MacrolideThis compound Binds to the 50S ribosomal subunit, inhibiting protein synthesis.Potentially effective against strains with mef efflux pumps and may have activity against some erm-positive strains.

Experimental Protocols for Validation

The validation of this compound's activity against erythromycin-resistant strains is typically conducted using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent as recommended by the manufacturer.

  • The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • The bacterial strain to be tested (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is grown on an appropriate agar plate to obtain isolated colonies.

  • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • A 96-well microtiter plate is prepared with each well containing a specific concentration of this compound in CAMHB.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control well (containing inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar Dilution Method for MIC Determination

The agar dilution method is another standard procedure for determining the MIC of an antibiotic.

1. Preparation of Antibiotic-Containing Agar Plates:

  • A series of agar plates are prepared, each containing a different concentration of this compound incorporated into Mueller-Hinton Agar.

  • A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method.

3. Inoculation and Incubation:

  • The standardized bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial strain.

Visualizing the Experimental Workflow and Resistance Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways related to erythromycin resistance.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results & Analysis Bacterial_Isolate Erythromycin-Resistant Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Inoculum Broth_Microdilution Broth Microdilution Assay Inoculum->Broth_Microdilution Agar_Dilution Agar Dilution Assay Inoculum->Agar_Dilution Mycinamicin_V This compound Stock Solution Serial_Dilutions Serial Dilutions of This compound Mycinamicin_V->Serial_Dilutions Serial_Dilutions->Broth_Microdilution Serial_Dilutions->Agar_Dilution Incubation Incubation (16-20h at 37°C) Broth_Microdilution->Incubation Agar_Dilution->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis

Caption: Experimental workflow for determining the MIC of this compound.

Erythromycin_Resistance_Mechanisms cluster_erythromycin Erythromycin (14-membered) cluster_resistance Resistance Mechanisms cluster_mycinamicin This compound (16-membered) Erythromycin Erythromycin Ribosome Bacterial Ribosome (50S) Erythromycin->Ribosome Binds Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Erm_Gene erm Gene Methylation Ribosomal Methylation Erm_Gene->Methylation Encodes Mef_Gene mef Gene Efflux_Pump Efflux Pump Mef_Gene->Efflux_Pump Encodes Methylation->Ribosome Alters Target Site Efflux_Pump->Erythromycin Removes from Cell Mycinamicin This compound Efflux_Pump->Mycinamicin Less Effective Against Mycinamicin->Ribosome Binds (Potentially Evades Methylation)

Caption: Mechanisms of erythromycin resistance and the potential action of this compound.

Conclusion

The validation of this compound's activity against erythromycin-resistant strains is a critical area of research in the fight against antimicrobial resistance. While further studies with extensive panels of clinically relevant, genetically characterized resistant isolates are needed to fully elucidate its spectrum of activity, the existing evidence and microbiological principles strongly support its potential as a valuable therapeutic agent. The standardized experimental protocols outlined provide a clear framework for generating the necessary comparative data to guide future clinical development and application.

A Comparative Analysis of Mycinamicin V and Ketolides in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct classes of macrolide antibiotics reveals differences in their antibacterial spectrum and mechanism of action. While ketolides, a newer generation of macrolides, have been extensively studied and are known for their efficacy against resistant pathogens, specific data on the individual components of the mycinamicin complex, such as Mycinamicin V, remains limited in publicly accessible research. This guide provides a comparative overview based on available data, highlighting the established properties of ketolides and the known characteristics of the mycinamicin family.

Introduction to this compound and Ketolides

Mycinamicins are a family of 16-membered macrolide antibiotics produced by the bacterium Micromonospora griseorubida.[1][2] The complex consists of several components, including this compound.[1] Like other macrolides, mycinamicins are known to inhibit bacterial protein synthesis.[2]

Ketolides represent a semi-synthetic subclass of macrolides, developed to overcome growing bacterial resistance to older macrolide antibiotics.[3][4] Telithromycin is the first ketolide to have been approved for clinical use and serves as a representative compound for this class in this comparison.[4] Key structural modifications distinguish ketolides from classical macrolides, leading to a broader spectrum of activity, particularly against macrolide-resistant Gram-positive bacteria.[3][5]

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and ketolides exert their antibacterial effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.

Mycinamicins bind within the nascent peptide exit tunnel of the ribosome, effectively blocking the elongation of the growing polypeptide chain.[2] This obstruction prevents the synthesis of essential proteins, ultimately leading to the inhibition of bacterial growth.

Ketolides , such as telithromycin, also bind to the 50S ribosomal subunit but with a higher affinity and at an additional site compared to older macrolides.[3][4] This enhanced binding is a key factor in their ability to overcome common macrolide resistance mechanisms, such as those mediated by erm genes which alter the ribosomal binding site.[3][5] The 3-keto group in the ketolide structure, which replaces the L-cladinose sugar found in macrolides, is crucial for this activity.[5]

Mechanism_of_Action cluster_mycinamicin This compound cluster_ketolide Ketolides M_Ribosome Bacterial 50S Ribosomal Subunit M_Binding Binds to Nascent Peptide Exit Tunnel M_Ribosome->M_Binding This compound M_Inhibition Inhibition of Protein Chain Elongation M_Binding->M_Inhibition K_Ribosome Bacterial 50S Ribosomal Subunit K_Binding Binds with High Affinity to Domains II and V K_Ribosome->K_Binding Ketolide K_Inhibition Inhibition of Protein Synthesis K_Binding->K_Inhibition

Figure 1: Comparative Mechanism of Action.

Comparative Antibacterial Spectrum

A direct comparison of the in vitro activity of this compound and ketolides is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound. The following tables present available data for mycinamicins (where specified) and the well-documented activity of the ketolide, telithromycin.

Table 1: In Vitro Antibacterial Activity of Mycinamicins against Staphylococcus aureus

AntibioticMIC Range (µg/mL)
Mycinamicin I, II, IV*0.125 - >16

*Data from a study on various strains of Staphylococcus aureus, including erythromycin-resistant strains. Specific data for this compound was not provided.[2]

Table 2: In Vitro Antibacterial Activity of Telithromycin (a Ketolide)

Bacterial SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.004 - 0.120.03
Streptococcus pneumoniae (penicillin-intermediate)≤0.004 - 0.250.03
Streptococcus pneumoniae (penicillin-resistant)≤0.004 - 0.250.06
Streptococcus pyogenes≤0.004 - 20.5
Haemophilus influenzae0.12 - 42
Moraxella catarrhalis0.06 - 20.5
Staphylococcus aureus (methicillin-susceptible)0.06 - 0.250.25

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[6]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The in vitro activity of antibacterial agents is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[7] The two standard methods are broth microdilution and agar dilution.[8]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[9]

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is identified as the lowest concentration of the antibiotic that inhibits the visible growth of the bacterium on the agar surface.[8]

MIC_Determination_Workflow cluster_workflow Experimental Workflow for MIC Determination start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculate Medium (Broth or Agar) with Bacteria prep_antibiotic->inoculation prep_inoculum->inoculation incubation Incubate under Controlled Conditions inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

In Vivo Validation of Macrolide Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific in vivo data for Mycinamicin V necessitates a broader comparative analysis of macrolide antibiotics. This guide provides a framework for evaluating the in vivo efficacy of macrolides, using representative data from other compounds in this class.

This guide compares the in vivo antibacterial activity of a novel macrolide, referred to as a "macrolone," against a traditional macrolide, azithromycin. The data is compiled from preclinical studies in murine infection models.

Comparative Efficacy of Macrolides in a Murine Pneumonia Model

The following table summarizes the in vivo efficacy of a novel macrolone compared to azithromycin in a murine model of pneumonia induced by Streptococcus pneumoniae.

Parameter Novel Macrolone Azithromycin Reference
Animal Model Murine Pneumonia ModelMurine Pneumonia Model[2]
Pathogen Streptococcus pneumoniae (Macrolide-resistant strain)Streptococcus pneumoniae[2][3]
Route of Administration IntraperitonealNot Specified[2]
Efficacy Highly efficacious against macrolide-resistant S. pneumoniaeEffective against susceptible strains[2][3]
Key Pharmacokinetic Features Low to moderate systemic clearance, large volume of distribution, long half-life, low oral bioavailabilityHigh and prolonged tissue levels, low serum concentrations[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments in the validation of antibacterial agents.

Murine Pneumonia Model

A common model for assessing the efficacy of antibiotics against respiratory pathogens is the murine pneumonia model.[2]

  • Animal Selection: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are used.[4]

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of the bacterial pathogen (e.g., Streptococcus pneumoniae).

  • Treatment: At a specified time post-infection, the test compound (e.g., a novel macrolone) and a comparator antibiotic are administered via a clinically relevant route (e.g., intraperitoneal or oral).

  • Efficacy Assessment: Efficacy is determined by monitoring survival rates over a set period and by quantifying the bacterial load in the lungs and other tissues at specific time points post-treatment.[5]

Pharmacokinetic Studies

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the antibiotic.[1]

  • Drug Administration: A single dose of the antibiotic is administered to the animals via the intended clinical route.

  • Sample Collection: Blood and tissue samples are collected at multiple time points after administration.

  • Analysis: The concentration of the drug in the samples is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key PK parameters such as half-life, volume of distribution, and clearance are calculated from the concentration-time data.[2]

Visualizing Experimental Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment A Animal Model Selection (e.g., Murine Pneumonia Model) C Induction of Infection (e.g., Intranasal Inoculation) A->C B Pathogen Preparation (e.g., Streptococcus pneumoniae) B->C D Drug Administration (this compound vs. Comparator) C->D E Monitoring Survival Rates D->E F Bacterial Load Quantification (Lungs, Spleen) D->F G Pharmacokinetic Analysis (Blood, Tissue Samples) D->G

In Vivo Validation Experimental Workflow.

Macrolide antibiotics, including this compound, typically exert their antibacterial effect by inhibiting protein synthesis in bacteria.[6] They achieve this by binding to the 50S ribosomal subunit and blocking the exit tunnel for the nascent polypeptide chain.[6]

macrolide_mechanism ribosome Bacterial Ribosome 50S Subunit 30S Subunit polypeptide Nascent Polypeptide Chain ribosome:50S->polypeptide Exit Tunnel macrolide Macrolide Antibiotic (e.g., this compound) macrolide->ribosome:50S Binds to macrolide->polypeptide Blocks Exit inhibition Inhibition protein_synthesis Protein Synthesis protein_synthesis->ribosome

Mechanism of Action of Macrolide Antibiotics.

Conclusion

While direct in vivo validation data for this compound remains to be published, the established methodologies and comparative data from other macrolides provide a robust framework for its future evaluation. The use of standardized animal infection models, detailed pharmacokinetic analysis, and clear endpoints for efficacy are paramount. The promising in vitro activity of this compound warrants further investigation through well-designed in vivo studies to ascertain its potential as a clinically useful antibacterial agent.

References

Head-to-Head Comparison: Mycinamicin V and Tylosin in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the 16-membered macrolide antibiotics, Mycinamicin V and tylosin. This analysis covers their mechanisms of action, antibacterial spectrum, and available efficacy data to inform research and development decisions.

Executive Summary

This compound and tylosin are both macrolide antibiotics that function by inhibiting bacterial protein synthesis. Tylosin is a well-established veterinary antibiotic with a primary spectrum of activity against Gram-positive bacteria and Mycoplasma species. This compound, a member of the mycinamicin family of antibiotics, is also known to be active against Gram-positive bacteria, with some research suggesting potential efficacy against macrolide-resistant strains. However, publicly available data on this compound is considerably more limited than for tylosin, particularly concerning in vivo efficacy and pharmacokinetics. This guide synthesizes the available experimental data to provide a comparative overview.

Mechanism of Action

Both this compound and tylosin exert their bacteriostatic effects by targeting the 50S subunit of the bacterial ribosome. By binding to the nascent peptide exit tunnel (NPET) in close proximity to the peptidyl transferase center (PTC), they obstruct the passage of newly synthesized peptides, thereby halting protein elongation and inhibiting bacterial growth. This shared mechanism is characteristic of macrolide antibiotics.

dot

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Growing_Peptide Growing Peptide Chain 50S_Subunit->Growing_Peptide Catalyzes Peptide Bond Formation Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibition Inhibition 50S_Subunit->Inhibition Binding Site 30S_Subunit 30S Subunit 30S_Subunit->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit Binds to tRNA tRNA tRNA->50S_Subunit Delivers Amino Acids Growing_Peptide->Protein_Synthesis Inhibition->Growing_Peptide Blocks Elongation Macrolide This compound / Tylosin Macrolide->50S_Subunit Binds to NPET

Caption: Mechanism of action for this compound and tylosin.

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and tylosin against various bacterial strains. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: this compound - Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (Erythromycin-Resistant Clinical Isolates)Susceptible (Specific values not provided)[1]

Note: Specific MIC values for this compound are not widely available in the public domain. The mycinamicin family of antibiotics has shown activity against Gram-positive bacteria, including drug-resistant Staphylococcus aureus strains.[1]

Table 2: Tylosin - Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Mycoplasma gallisepticum0.004 - 40.52
Mycoplasma bovis0.06 - 4--[1]
Staphylococcus aureus0.5 - >128--[1]
Staphylococcus intermedius (sensitive isolates)<0.25--
Staphylococcus intermedius (resistant isolates)>32--
Clostridium perfringens (from rabbits)<0.5 (88.3% of Italian isolates)--
Clostridium perfringens (Spanish isolates)-16256

In Vivo Efficacy

Tylosin

Tylosin has demonstrated efficacy in various animal models, particularly in the treatment of Mycoplasma infections in poultry.

Table 3: In Vivo Efficacy of Tylosin against Mycoplasma gallisepticum in Broiler Chickens

Treatment GroupDosageOutcomeReference
Tylosin35 mg/kg BW in drinking water for 5 daysSignificantly reduced clinical respiratory disease, macroscopic lesions, and M. gallisepticum numbers; higher weight gains compared to untreated controls.[2][3]
Tylosin100 mg/kg BW in drinking water for 5 daysNot more clinically efficacious than the 35 mg/kg dose.[2][3]
This compound

Currently, there is a lack of publicly available in vivo efficacy data for this compound. Further research is required to determine its effectiveness in animal infection models.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol for Broth Microdilution:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours) for the specific bacterium.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

dot

start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Efficacy Model: Murine Septicemia Model

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine septicemia model is a commonly used model to assess the ability of an antibiotic to protect against a systemic bacterial infection.

General Protocol for Murine Septicemia Model:

  • Animal Acclimatization: Mice (e.g., BALB/c or C57BL/6) are acclimatized to the laboratory conditions for a specified period.

  • Infection: A lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus) is administered to the mice, typically via intraperitoneal injection.

  • Treatment: The test antibiotic (e.g., this compound or tylosin) is administered at various doses and schedules (e.g., subcutaneous or intravenous injection) at a specified time point post-infection. A control group receives a vehicle solution.

  • Monitoring: The animals are monitored for a defined period (e.g., 7-10 days) for signs of illness and mortality.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood and organs (e.g., spleen, liver), which are determined by plating homogenized tissue samples.

dot

start Start acclimatize Acclimatize Mice start->acclimatize infect Induce Systemic Infection (e.g., IP Injection of Bacteria) acclimatize->infect randomize Randomize Mice into Treatment and Control Groups infect->randomize treat Administer Antibiotic or Vehicle randomize->treat monitor Monitor Survival and Clinical Signs treat->monitor endpoint Endpoint Analysis (e.g., Survival, Bacterial Load) monitor->endpoint end End endpoint->end

Caption: Workflow for a murine septicemia efficacy model.

Conclusion and Future Directions

This comparative guide highlights that while both this compound and tylosin are macrolide antibiotics with a similar mechanism of action, the extent of available data for each compound differs significantly. Tylosin is a well-characterized antibiotic with established efficacy against key veterinary pathogens. This compound shows promise, particularly with its potential activity against resistant Gram-positive bacteria, but requires substantial further investigation.

For researchers and drug development professionals, this analysis underscores the critical need for further studies on this compound to fully elucidate its therapeutic potential. Key areas for future research include:

  • Comprehensive in vitro susceptibility testing of this compound against a broad panel of clinically relevant Gram-positive and Mycoplasma species, including contemporary resistant isolates.

  • In vivo efficacy studies in various animal infection models to determine its effectiveness and establish dose-response relationships.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion profiles, which are essential for designing optimal dosing regimens.

  • Direct, head-to-head comparative studies with tylosin and other relevant macrolides to accurately assess its relative potency and spectrum of activity.

The generation of such data will be instrumental in determining the potential clinical and veterinary applications of this compound and its position relative to established antibiotics like tylosin.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.